5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-7(9)4-6-2-3-10-8(6)11-5/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWNOYGPTTTZOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=CNC2=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646841 | |
| Record name | 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
958358-00-4 | |
| Record name | 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine, also known as 5-bromo-6-methyl-7-azaindole, is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif is present in a variety of biologically active molecules, including kinase inhibitors and other therapeutic agents. This technical guide provides a comprehensive overview of the synthetic routes for the preparation of this key intermediate, focusing on detailed experimental protocols and quantitative data to support research and development efforts.
Synthetic Strategies
The synthesis of this compound can be approached through two primary strategies:
-
Construction of the pyrrolo[2,3-b]pyridine core from a pre-functionalized pyridine precursor: This is the most direct and widely reported approach. It involves the synthesis of a substituted pyridine ring bearing the necessary bromine and methyl groups, followed by the annulation of the pyrrole ring.
-
Synthesis of the 6-methyl-1H-pyrrolo[2,3-b]pyridine core followed by electrophilic bromination: This alternative strategy involves the initial preparation of the 6-methyl-7-azaindole scaffold, followed by a regioselective bromination at the 5-position. However, electrophilic substitution on the 1H-pyrrolo[2,3-b]pyridine ring system typically occurs at the 3-position, making this a less favorable, though still plausible, route.[1]
This guide will primarily focus on the first and more established strategy.
Recommended Synthetic Route: Leimgruber-Batcho Indole Synthesis Adaptation
A highly effective method for the synthesis of this compound involves an adaptation of the Leimgruber-Batcho indole synthesis.[2][3] This approach utilizes the readily available starting material, 2-amino-5-bromo-6-methylpyridine, and proceeds through the formation of an enamine intermediate, followed by reductive cyclization.
A closely related synthesis for the isomeric 5-bromo-7-azaindole (from 2-amino-3-methyl-5-bromopyridine) has been detailed in the patent literature and serves as a strong basis for the synthesis of the 6-methyl analog.[4][5]
Overall Synthetic Workflow
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Amino-5-bromo-6-methylpyridine
This crucial intermediate is synthesized from 2-bromo-3-methylpyridine via a Chichibabin amination reaction.
Reaction Scheme:
Experimental Procedure: [6]
-
To a suitable reaction vessel equipped with a reflux condenser and a nitrogen inlet, add 650 g of xylene.
-
Heat the xylene to 115-120°C and reflux to remove any residual water.
-
Under a nitrogen atmosphere, cool the solvent to 70°C and add 22 g of sodium amide (NaNH₂).
-
Heat the mixture to 118-120°C.
-
Slowly add 102 g of 2-bromo-3-methylpyridine dropwise while maintaining the reflux.
-
After the addition is complete, continue to reflux for 1 hour.
-
Cool the reaction mixture to 45°C and pour it into ice water.
-
Separate the upper organic layer (xylene).
-
Concentrate the xylene layer under atmospheric pressure until approximately 220 g remains.
-
Cool the concentrated solution to 10-15°C with stirring to induce crystallization.
-
Filter the solid product and wash it to obtain 2-amino-5-bromo-6-methylpyridine.
| Parameter | Value | Reference |
| Starting Material | 2-Bromo-3-methylpyridine | [6] |
| Reagent | Sodium amide (NaNH₂) | [6] |
| Solvent | Xylene | [6] |
| Reaction Temperature | 118-120°C (Reflux) | [6] |
| Reaction Time | 1 hour (post-addition) | [6] |
| Yield | 90.1% | [6] |
| Purity | 99.3% | [6] |
Step 2: Synthesis of this compound
This step involves the formation of the pyrrole ring via a Leimgruber-Batcho-type reaction sequence. The protocol is adapted from the synthesis of the isomeric 5-bromo-7-azaindole.[4][5]
Reaction Scheme:
Experimental Procedure (Adapted):
Part A: Enamine Formation
-
In a reaction flask, dissolve 2-amino-5-bromo-6-methylpyridine in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a catalytic amount of pyrrolidine.
-
Heat the reaction mixture to facilitate the formation of the enamine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Part B: Reductive Cyclization
-
Once the enamine formation is complete, the reaction mixture is subjected to reductive cyclization without isolation of the intermediate.
-
Common reducing agents for this transformation include Raney nickel with hydrazine or hydrogen gas, palladium on carbon with hydrogen, or stannous chloride.[3]
-
The reaction is typically carried out in a suitable solvent like ethanol or methanol under a hydrogen atmosphere (if using catalytic hydrogenation) or with heating (if using other reducing agents).
-
Upon completion of the reaction, the catalyst is filtered off, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography or recrystallization to yield this compound.
| Parameter | Reagents/Conditions | Reference |
| Starting Material | 2-Amino-5-bromo-6-methylpyridine | - |
| Enamine Formation | DMF-DMA, Pyrrolidine, Heat | [4][5] |
| Reductive Cyclization | Raney Ni/H₂, Pd/C/H₂, or SnCl₂ | [3] |
| Solvent | DMF, Ethanol, or Methanol | [3] |
Note: The specific reaction conditions (temperature, time, and choice of reducing agent) may require optimization for this particular substrate.
Alternative Synthetic Approaches
While the Leimgruber-Batcho adaptation is the most promising route, other named reactions for indole and azaindole synthesis could potentially be adapted. These include:
-
Fischer Indole Synthesis: This classic method involves the reaction of a phenylhydrazine with an aldehyde or ketone. The synthesis of the required 2-hydrazinyl-5-bromo-6-methylpyridine precursor would be a necessary first step.
Data Summary
| Compound | Molecular Formula | Molecular Weight | Key Synthetic Step | Starting Material |
| 2-Amino-5-bromo-6-methylpyridine | C₆H₇BrN₂ | 187.04 g/mol | Chichibabin Amination | 2-Bromo-3-methylpyridine |
| This compound | C₈H₇BrN₂ | 211.06 g/mol | Leimgruber-Batcho Cyclization | 2-Amino-5-bromo-6-methylpyridine |
Conclusion
The synthesis of this compound is most effectively achieved through a multi-step sequence starting from 2-bromo-3-methylpyridine. The key steps involve the formation of 2-amino-5-bromo-6-methylpyridine and its subsequent cyclization via an adapted Leimgruber-Batcho indole synthesis. This technical guide provides a solid foundation for researchers to produce this valuable building block for the development of novel therapeutics. Further optimization of the final cyclization step may be necessary to achieve high yields and purity.
Logical Relationships in the Primary Synthetic Route
Caption: Logical flow of the primary synthetic route.
References
- 1. Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Synthetic process of 5-bromo-7-azaindole - Eureka | Patsnap [eureka.patsnap.com]
- 5. 5-Bromo-7-azaindole synthesis - chemicalbook [chemicalbook.com]
- 6. 2-Amino-5-bromo-6-methylpyridine synthesis - chemicalbook [chemicalbook.com]
Technical Guide: Spectroscopic and Synthetic Insights into a Pyrrolo[2,3-b]pyridine Core
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available, experimentally verified NMR data for 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine could not be located at the time of this report. This document provides a detailed analysis of the closely related analogue, 5-Bromo-1H-pyrrolo[2,3-b]pyridine , to serve as a valuable reference for researchers working with this heterocyclic scaffold. All data and protocols presented herein pertain to 5-Bromo-1H-pyrrolo[2,3-b]pyridine.
Introduction
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged heterocyclic motif in medicinal chemistry, appearing in numerous compounds with diverse biological activities. This technical guide focuses on the characterization of 5-Bromo-1H-pyrrolo[2,3-b]pyridine, a key intermediate for the synthesis of more complex molecules, including potent enzyme inhibitors. This document provides a comprehensive overview of its NMR spectral data, a detailed experimental protocol for its synthesis and characterization, and a discussion of its biological significance.
NMR Data Presentation: 5-Bromo-1H-pyrrolo[2,3-b]pyridine
The following tables summarize the ¹H and ¹³C NMR spectral data for 5-Bromo-1H-pyrrolo[2,3-b]pyridine.
Table 1: ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 11.91 | bs | - | H1 (NH) |
| 8.30 | d | 2.2 | H6 |
| 8.20 | d | 2.0 | H4 |
| 7.63 | t | 2.8 | H2 |
| 6.50 | m | - | H3 |
Solvent: DMF-d₇, Spectrometer: Varian 400 at 400.00 MHz
Table 2: ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| 147.5 | C7a |
| 142.9 | C6 |
| 130.3 | C4 |
| 128.2 | C2 |
| 122.1 | C3a |
| 111.1 | C5 |
| 100.0 | C3 |
Solvent: DMF-d₇, Spectrometer: Varian 400 at 100.58 MHz
Experimental Protocols
Synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine
A patented method for the synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine (also known as 5-bromo-7-azaindole) involves a three-step process starting from 7-azaindole.[1]
-
Sulfonation: 7-azaindole is reacted with sodium hydrogen sulfite to yield dihydro-7-azaindole-2-sodium sulfonate.[1]
-
Bromination: The resulting sulfonate is then subjected to bromination to produce dihydro-5-bromo-7-azaindole-2-sodium sulfonate.[1]
-
Elimination: The final step involves the removal of the sodium sulfonate group under alkaline conditions to afford the desired 5-Bromo-1H-pyrrolo[2,3-b]pyridine.[1]
NMR Data Acquisition
The NMR spectra for 5-Bromo-1H-pyrrolo[2,3-b]pyridine were acquired using a Varian 400 spectrometer. The samples were dissolved in deuterated dimethylformamide (DMF-d₇). ¹H NMR spectra were recorded at a frequency of 400.00 MHz, and ¹³C NMR spectra were recorded at 100.58 MHz.
Mandatory Visualizations
Caption: Synthetic pathway for 5-Bromo-1H-pyrrolo[2,3-b]pyridine.
Caption: Chemical structure with atom numbering for NMR assignments.
Biological Significance
5-Bromo-1H-pyrrolo[2,3-b]pyridine is not only a crucial synthetic intermediate but also a precursor to compounds with significant biological activity. For instance, it has been utilized in the synthesis of platinum(II) complexes. These complexes have demonstrated high cytotoxicity against various human cancer cell lines, including osteosarcoma, breast carcinoma, and prostate carcinoma.[2] The pyrrolo[2,3-b]pyridine core is a key feature in many inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in the progression of several cancers.[3] The development of derivatives from this scaffold is an active area of research in the pursuit of novel anticancer therapeutics.[3]
References
An In-depth Technical Guide on the ¹H and ¹³C NMR Spectral Data of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine. Due to the limited availability of peer-reviewed and published experimental spectra for this specific molecule, this guide presents predicted NMR data obtained from computational models. It also includes a comprehensive, generalized experimental protocol for the acquisition of NMR data for this class of compounds, which is essential for structural elucidation, purity assessment, and quality control in research and drug development.
Molecular Structure
The structure of this compound, also known as 5-Bromo-6-methyl-7-azaindole, is presented below with the standard IUPAC numbering convention. This numbering is crucial for the correct assignment of NMR signals.
Caption: Structure of this compound with atom numbering.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These values were computationally generated and are intended to serve as a reference for experimental work. The chemical shifts (δ) are reported in parts per million (ppm).
Table 1: Predicted ¹H NMR Data
| Atom Number | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H1 (N-H) | ~11.5 | Broad Singlet |
| H2 | ~7.5 | Doublet |
| H3 | ~6.4 | Doublet |
| H4 | ~8.1 | Singlet |
| -CH₃ | ~2.5 | Singlet |
Table 2: Predicted ¹³C NMR Data
| Atom Number | Predicted Chemical Shift (δ, ppm) |
| C2 | ~127 |
| C3 | ~100 |
| C3a | ~129 |
| C4 | ~142 |
| C5 | ~112 |
| C6 | ~148 |
| C7a | ~149 |
| -CH₃ | ~18 |
Note: Predicted values can vary from experimental results based on the prediction software and the level of theory used. These tables should be used as a guide for spectral assignment.
Experimental Protocols
This section outlines a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) are common choices for this class of compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle warming or sonication may be used to aid dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm.
2. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard one-pulse sequence (e.g., zg30 on Bruker instruments).
-
Temperature: 298 K (25 °C).
-
Spectral Width (SW): Approximately 12-15 ppm.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds to ensure full relaxation of all protons.
-
Number of Scans (NS): 16 to 64 scans are typically sufficient for a good signal-to-noise ratio.
-
Referencing: The spectrum is referenced to the residual solvent peak (e.g., DMSO-d₆ at ~2.50 ppm) or TMS.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence with a 30° pulse (e.g., zgpg30 on Bruker instruments).
-
Temperature: 298 K (25 °C).
-
Spectral Width (SW): Approximately 200-220 ppm.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): A higher number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope and the presence of quaternary carbons.
-
Referencing: The spectrum is referenced to the solvent peak (e.g., DMSO-d₆ at ~39.52 ppm).
-
3. Data Processing
-
Fourier Transform: Apply a Fourier transform to the Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually or automatically correct the phase and baseline of the spectrum.
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
Peak Picking: Identify and label the chemical shifts of all peaks.
Logical Workflow for NMR Analysis
The following diagram illustrates a typical workflow for the NMR analysis of a novel or synthesized compound like this compound.
Caption: A streamlined workflow for the NMR analysis of chemical compounds.
Characterization of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine, also known as 5-bromo-6-methyl-7-azaindole, is a heterocyclic compound of significant interest in medicinal chemistry. Its structural motif is a common scaffold in the development of kinase inhibitors and other therapeutic agents. This technical guide provides a comprehensive overview of the characterization of this compound, including its physicochemical properties, proposed synthetic routes, and potential biological significance. Due to the limited availability of specific experimental data in publicly accessible literature, this guide also presents data from closely related analogues to provide a predictive characterization.
Physicochemical Properties
While specific experimental data for this compound is not widely published, its fundamental properties can be tabulated.
| Property | Value | Source |
| Molecular Formula | C₈H₇BrN₂ | |
| Molecular Weight | 211.06 g/mol | |
| CAS Number | 958358-00-4 | [1] |
Note: Appearance and other physical properties like melting point and solubility have not been found in publicly available literature.
Synthesis
A definitive, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, based on general methods for the synthesis of substituted 7-azaindoles, a plausible synthetic route can be proposed. A common strategy involves the construction of the pyrrole ring onto a pre-functionalized pyridine core.
Proposed Synthetic Pathway
A potential synthesis could start from a suitably substituted aminopyridine, followed by cyclization to form the pyrrolo[2,3-b]pyridine core. Subsequent bromination would yield the target compound.
Figure 1: Proposed synthetic pathway for this compound.
Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol based on known syntheses of related 7-azaindoles. This protocol has not been experimentally validated for the specific target compound and should be adapted and optimized by qualified personnel.
Step 1: Synthesis of 6-methyl-1H-pyrrolo[2,3-b]pyridine
Various methods for the synthesis of the 7-azaindole core have been reported, often starting from aminopyridines. One such approach is the palladium-catalyzed cascade C-N cross-coupling/Heck reaction.
Step 2: Bromination of 6-methyl-1H-pyrrolo[2,3-b]pyridine
-
Dissolve 6-methyl-1H-pyrrolo[2,3-b]pyridine in a suitable solvent (e.g., a chlorinated solvent like dichloromethane or an aprotic polar solvent like DMF).
-
Cool the solution in an ice bath.
-
Add N-Bromosuccinimide (NBS) portion-wise, maintaining the temperature below 5 °C.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution).
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Spectroscopic Characterization (Predicted)
While specific spectra for this compound are not publicly available, the expected spectroscopic features can be predicted based on the analysis of closely related structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The expected ¹H and ¹³C NMR chemical shifts can be estimated by considering the substituent effects on the 1H-pyrrolo[2,3-b]pyridine core. The bromine atom at the 5-position will have a significant electronic effect, and the methyl group at the 6-position will also influence the chemical shifts of nearby protons and carbons.
Table of Predicted ¹H and ¹³C NMR Chemical Shifts
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
| 1 (N-H) | 11.0 - 12.0 | - | Broad singlet, exchangeable with D₂O. |
| 2 | 7.4 - 7.6 | 125 - 128 | |
| 3 | 6.4 - 6.6 | 100 - 103 | |
| 4 | 7.9 - 8.1 | 120 - 123 | |
| 5 | - | 110 - 113 | Carbon bearing the bromo substituent. |
| 6 | - | 148 - 151 | Carbon bearing the methyl substituent. |
| 7 | 8.0 - 8.2 | 145 - 148 | |
| 7a | - | 149 - 152 | |
| 8 (CH₃) | 2.4 - 2.6 | 18 - 22 | Singlet. |
Note: These are estimated values and actual experimental values may vary.
Mass Spectrometry (MS)
In a mass spectrum, this compound would be expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
-
Expected [M]+: m/z 210
-
Expected [M+2]+: m/z 212
Fragmentation would likely involve the loss of the bromine atom and potentially the methyl group.
Infrared (IR) Spectroscopy
The IR spectrum would be expected to show characteristic peaks for the N-H stretch of the pyrrole ring and C-H and C=C/C=N stretching and bending vibrations of the aromatic system.
-
N-H stretch: ~3100-3300 cm⁻¹ (broad)
-
Aromatic C-H stretch: ~3000-3100 cm⁻¹
-
C=C and C=N stretching: ~1400-1600 cm⁻¹
Biological Significance and Potential Applications
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a well-established pharmacophore in drug discovery, particularly in the development of kinase inhibitors. Derivatives of this core structure have been investigated for their potential in treating various diseases, including cancer and inflammatory disorders.
Kinase Inhibition
The 7-azaindole nucleus can act as a hinge-binding motif in the ATP-binding site of many kinases. The nitrogen atom at the 7-position can form a crucial hydrogen bond with the kinase hinge region. Substituents on the ring system, such as the bromo and methyl groups in the title compound, can be tailored to achieve potency and selectivity for specific kinase targets. For instance, various substituted 1H-pyrrolo[2,3-b]pyridines have been developed as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.
Figure 2: General mechanism of kinase inhibition by a 7-azaindole scaffold.
Drug Development
This compound serves as a valuable building block in medicinal chemistry. The bromine atom can be readily functionalized through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce diverse substituents, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.
Conclusion
This compound is a compound with high potential in the field of drug discovery, particularly for the development of kinase inhibitors. While detailed, publicly available experimental characterization data is currently scarce, this guide provides a comprehensive overview based on the established chemistry of the 7-azaindole class. Further experimental work is required to fully elucidate the specific properties and biological activity of this compound. Researchers working with this molecule should perform their own detailed characterization.
References
Technical Guide: Solubility Profiling of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. As specific quantitative solubility data for this compound is not extensively available in public literature, this document provides a comprehensive framework for its determination. It includes a detailed experimental protocol for assessing thermodynamic solubility, a structured template for data presentation, and a generalized workflow for the initial physicochemical assessment of novel compounds. This guide is intended to equip researchers with the necessary methodology to generate reliable and reproducible solubility data, a critical parameter in the drug development pipeline.
Introduction
This compound belongs to the 7-azaindole class of heterocyclic compounds. This scaffold is of significant interest in drug discovery due to its presence in numerous biologically active molecules, including kinase inhibitors. The physicochemical properties of any new chemical entity (NCE), such as solubility, are fundamental to its potential as a therapeutic agent.[1][2] Poor solubility can severely hinder absorption, distribution, metabolism, and excretion (ADME) properties, leading to low bioavailability and posing significant challenges for formulation development.[3][4]
Given the absence of published quantitative solubility data for this compound, this guide presents a standardized methodology for researchers to determine its solubility profile in a range of common organic solvents.
Quantitative Solubility Data
As of the date of this publication, specific quantitative solubility values for this compound are not available in peer-reviewed literature. Researchers are encouraged to use the experimental protocol outlined in Section 3 to generate this data. The following table provides a structured template for recording and comparing the determined solubility values.
Table 1: Experimental Solubility of this compound at 25°C
| Solvent | Dielectric Constant (at 20°C) | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) | Observations |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 7.2 | Enter data here | Enter data here | e.g., Clear solution |
| N,N-Dimethylformamide (DMF) | 36.7 | 6.4 | Enter data here | Enter data here | e.g., Clear solution |
| Tetrahydrofuran (THF) | 7.6 | 4.0 | Enter data here | Enter data here | e.g., Slight haze |
| Dichloromethane (DCM) | 9.1 | 3.1 | Enter data here | Enter data here | e.g., Suspension |
| Acetonitrile | 37.5 | 5.8 | Enter data here | Enter data here | e.g., Clear solution |
| Ethyl Acetate | 6.0 | 4.4 | Enter data here | Enter data here | e.g., Insoluble |
| Methanol | 32.7 | 5.1 | Enter data here | Enter data here | e.g., Clear solution |
| Ethanol (95%) | 24.5 | 4.3 | Enter data here | Enter data here | e.g., Partially soluble |
| Toluene | 2.4 | 2.4 | Enter data here | Enter data here | e.g., Insoluble |
| Hexanes | 1.9 | 0.1 | Enter data here | Enter data here | e.g., Insoluble |
Experimental Protocol: Thermodynamic Solubility Determination
The following protocol details the "Shake-Flask" method, which is considered the gold standard for determining thermodynamic (equilibrium) solubility.[5][6] This method measures the concentration of a compound in a saturated solution when it is in equilibrium with an excess of the solid compound.[6]
3.1. Materials and Equipment
-
This compound (solid, >98% purity)
-
Selected organic solvents (HPLC grade or higher)
-
Analytical balance (± 0.01 mg precision)
-
2 mL glass vials with screw caps and PTFE septa
-
Orbital shaker or rotator with temperature control
-
Centrifuge capable of holding 2 mL vials
-
Calibrated micropipettes
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.
3.2. Procedure
-
Preparation of Stock Solution for Quantification:
-
Accurately weigh approximately 5 mg of the compound into a 10 mL volumetric flask.
-
Dissolve the compound in a suitable solvent in which it is freely soluble (e.g., DMSO or Methanol) and bring it to volume. This will be your primary stock solution.
-
Prepare a series of calibration standards (typically 5-6 concentrations) by serially diluting the primary stock solution. These standards will be used to create a calibration curve for concentration determination.
-
-
Sample Preparation (Shake-Flask Method):
-
Add an excess amount of solid this compound to a 2 mL glass vial. An excess is typically 2-5 mg of solid in 1 mL of solvent, ensuring that undissolved solid remains visible at the end of the experiment.[6]
-
Accurately add 1.0 mL of the desired organic solvent to the vial.
-
Prepare one vial for each solvent to be tested. It is recommended to prepare samples in triplicate for statistical validity.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C).
-
Agitate the samples for a sufficient period to reach equilibrium. For many compounds, 24 to 48 hours is adequate, but for poorly soluble or slowly dissolving compounds, up to 72 hours may be necessary.[5]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a micropipette. Be cautious not to disturb the solid pellet at the bottom.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean analysis vial. This step removes any remaining microscopic particles.
-
Dilute the filtered sample with the appropriate mobile phase or solvent to a concentration that falls within the range of your calibration curve.
-
Analyze the diluted samples and the calibration standards using a validated analytical method (e.g., HPLC-UV).
-
-
Data Calculation:
-
Using the calibration curve, determine the concentration of the compound in the diluted samples.
-
Calculate the original concentration in the saturated solution by applying the dilution factor.
-
Express the final solubility in mg/mL and mol/L.
-
Workflow and Visualization
In drug discovery, determining solubility is a key early step that informs subsequent experiments. The following diagram illustrates a typical workflow for the initial assessment of a novel compound's physicochemical properties and its progression toward biological screening.
Caption: Workflow for solubility determination and initial assessment of a novel compound.
References
- 1. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. dissolutiontech.com [dissolutiontech.com]
Spectroscopic Characterization of 5-Bromo-1H-pyrrolo[2,3-b]pyridine and its Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry due to its structural similarity to indole and purine systems. This unique bicyclic heterocycle, containing both a hydrogen-bond donor and acceptor, serves as a versatile framework in the design of kinase inhibitors and other therapeutic agents. The introduction of a bromine atom at the 5-position and a methyl group at the 6-position can significantly modulate the electronic properties, lipophilicity, and metabolic stability of the molecule, making these derivatives attractive candidates for drug discovery programs.
This technical guide provides a comprehensive overview of the spectroscopic characterization of 5-bromo-1H-pyrrolo[2,3-b]pyridine and its derivatives. While extensive data on a wide variety of novel 5-bromo-6-methyl derivatives is limited in publicly available literature, this guide consolidates the existing spectroscopic data for the parent 5-bromo-7-azaindole and related analogs. It details the key spectroscopic features and provides standardized experimental protocols for their characterization, serving as a foundational resource for researchers in this field.
Spectroscopic Data of 5-Bromo-1H-pyrrolo[2,3-b]pyridine Derivatives
The following tables summarize the key spectroscopic data for 5-bromo-1H-pyrrolo[2,3-b]pyridine and a representative derivative. This data is crucial for structural elucidation and purity assessment.
Table 1: ¹H and ¹³C NMR Spectroscopic Data
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 5-Bromo-1H-pyrrolo[2,3-b]pyridine | DMSO-d₆ | 11.62 (s, 1H), 8.46 (d, J = 2.0 Hz, 1H), 8.10 (d, J = 2.0 Hz, 1H), 7.85 (s, 1H) | 169.1, 151.1, 144.2, 137.9, 131.8, 127.7, 126.7, 122.2, 112.5, 111.0 | [1] |
| 5-Bromo-7-azaindole | CDCl₃ | 11.37 (s, br, 1H), 8.61 (s, 1H), 7.55 (s, 1H), 6.50 (br, 1H) | Not explicitly provided | [2] |
| (Z)-5-[(5-Bromo-2-oxo-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl]-2,4-dimethyl-N-[2-(dimethylamino)ethyl]-1H-pyrrole-3-carboxamide | DMSO-d₆ | 13.44 (s, 1H), 11.62 (s, 1H), 8.46 (d, J = 2.0 Hz, 1H), 8.10 (d, J = 2.0 Hz, 1H), 7.85 (s, 1H), 7.58 (t, J = 5.5 Hz, 1H), 3.33-3.39 (m, 2H), 2.47-2.52 (m, 6H), 2.46 (s, 3H), 2.44 (s, 3H), 2.23 (t, J = 6.0 Hz, 2H) | 169.1, 164.2, 151.1, 144.2, 137.9, 131.8, 127.7, 126.7, 126.0, 122.2, 121.4, 112.5, 111.0, 56.2, 53.1, 51.7, 36.4, 30.8, 24.9, 13.3, 10.5 | [1] |
Table 2: Mass Spectrometry and FT-IR Spectroscopic Data
| Compound | Ionization Mode | Molecular Ion (m/z) | Key FT-IR Peaks (cm⁻¹) | Reference |
| 5-Bromo-1H-pyrrolo[2,3-b]pyridine | ESI | 197.04 [M+H]⁺ | N-H stretch (~3400), C=C stretch (~1600), C-N stretch (~1300), C-Br stretch (~600) | [3] |
| (Z)-5-[(5-Bromo-2-oxo-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl]-2,4-dimethyl-N-[2-(dimethylamino)ethyl]-1H-pyrrole-3-carboxamide | ESI | 515.2 [M+H]⁺, 517.3 [M+H]⁺ | Amide C=O stretch (~1650), N-H stretch (~3300), C-H stretch (~2950) | [1] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for reproducible spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
Weigh 5-10 mg of the 5-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine derivative.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition :
-
Spectrometer : Bruker Avance 400 MHz or equivalent.
-
Pulse Program : Standard single-pulse sequence.
-
Spectral Width : -2 to 12 ppm.
-
Acquisition Time : 2-4 seconds.
-
Relaxation Delay : 1-2 seconds.
-
Number of Scans : 16-64 scans.
-
-
¹³C NMR Acquisition :
-
Spectrometer : Bruker Avance 100 MHz or equivalent.
-
Pulse Program : Proton-decoupled pulse sequence.
-
Spectral Width : 0 to 200 ppm.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2-5 seconds.
-
Number of Scans : 1024-4096 scans.
-
Mass Spectrometry (MS)
-
Sample Preparation :
-
Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent.
-
-
Electrospray Ionization (ESI) MS Acquisition :
-
Mass Spectrometer : Waters LCT Premier or equivalent.
-
Ionization Mode : ESI positive or negative.
-
Capillary Voltage : 3.0 kV.
-
Cone Voltage : 30 V.
-
Source Temperature : 120 °C.
-
Desolvation Temperature : 350 °C.
-
Mass Range : m/z 50-1000.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation :
-
For solid samples, prepare a KBr pellet by mixing ~1 mg of the compound with ~100 mg of dry KBr powder and pressing into a thin disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.
-
-
FT-IR Acquisition :
-
Spectrometer : PerkinElmer Spectrum One or equivalent.
-
Spectral Range : 4000-400 cm⁻¹.
-
Resolution : 4 cm⁻¹.
-
Number of Scans : 16-32 scans.
-
Visualization of Experimental Workflow and Signaling Pathways
General Workflow for Spectroscopic Characterization
The following diagram illustrates the typical workflow for the synthesis and spectroscopic characterization of novel this compound derivatives.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
Potential Signaling Pathway Inhibition
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been extensively investigated as inhibitors of various protein kinases involved in cancer cell signaling.[4][5] A key target family is the Fibroblast Growth Factor Receptors (FGFRs), where abnormal activation can drive tumor growth and proliferation.[4][5] The diagram below illustrates a simplified representation of the FGFR signaling pathway and the potential point of inhibition by a novel this compound derivative.
Caption: Simplified FGFR Signaling Pathway and Point of Inhibition.
Conclusion
The spectroscopic characterization of novel this compound derivatives is a critical step in their development as potential therapeutic agents. This guide provides a foundational understanding of the key spectroscopic features of the 7-azaindole scaffold and standardized protocols for their analysis. While specific data for a wide range of novel 6-methyl derivatives remains to be broadly published, the methodologies and data presented herein for the parent compound and related analogs offer a robust starting point for researchers. The continued exploration and detailed characterization of new derivatives within this chemical space are essential for advancing the discovery of new and effective kinase inhibitors.
References
- 1. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN109081840B - Preparation method of 5-bromo-7-azaindole - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
discovery and synthesis of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine
An In-depth Technical Guide to the Discovery and Synthesis of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine
Introduction
This compound, a substituted 7-azaindole, is a heterocyclic compound of significant interest to the pharmaceutical and drug discovery sectors. Its rigid bicyclic core serves as a versatile scaffold, particularly in the design of kinase inhibitors for oncology and neurodegenerative disease research. The strategic placement of the bromine atom at the 5-position and a methyl group at the 6-position provides crucial handles for synthetic modification, allowing for extensive Structure-Activity Relationship (SAR) studies. This guide provides a comprehensive overview of the compound's properties, its role in drug discovery, and a detailed examination of its synthesis. The molecule is primarily utilized as a key building block in the synthesis of more complex, biologically active compounds.[1]
Physicochemical and Structural Data
The fundamental properties of this compound and its parent scaffold, 5-Bromo-1H-pyrrolo[2,3-b]pyridine, are crucial for its application in synthesis and drug design.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 958358-00-4 | [1] |
| Molecular Formula | C₈H₇BrN₂ | [1] |
| Molecular Weight | 211.06 g/mol | [1] |
| Appearance | White to yellow powder/crystal | [2] |
| Purity | Typically ≥97% | [1] |
| Storage | Room temperature, dry, inert atmosphere | [1] |
Table 1: Physicochemical Properties of this compound.
For comparative analysis, the well-characterized spectroscopic data of the parent compound, 5-Bromo-1H-pyrrolo[2,3-b]pyridine, is presented below. Researchers can expect similar patterns with additional signals corresponding to the methyl group for the target compound.
| Nucleus | Chemical Shift (δ, ppm) and Coupling (Hz) |
| ¹H NMR | 11.91 (bs, 1H, NH), 8.30 (d, J = 2.2 Hz, 1H, HC⁶), 8.20 (d, J = 2.0 Hz, 1H, HC⁴), 7.63 (t, J = 2.8 Hz, 1H, HC²), 6.50 (m, 1H, HC³) |
| ¹³C NMR | 147.5 (C⁸), 142.9 (C⁶), 130.3 (C⁴), 128.2 (C²), 122.1 (C⁷), 111.1 (C⁵), 100.0 (C³) |
Table 2: NMR Spectroscopic Data for 5-Bromo-1H-pyrrolo[2,3-b]pyridine in DMF-d₇.[3]
Discovery and Application in Drug Development
The "discovery" of this compound is not marked by a singular event but rather by its emergence as a valuable intermediate in the broader field of medicinal chemistry. The 1H-pyrrolo[2,3-b]pyridine scaffold is a well-known bioisostere of indole and purine, enabling it to function as an effective "hinge-binder" in the ATP-binding pocket of various protein kinases. Abnormal kinase activity is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern oncology.
This specific derivative is valuable because:
-
The Pyrrolo-Pyridine Core: Mimics the purine core of ATP, allowing it to bind to the hinge region of a kinase active site, a common strategy for achieving inhibitory activity.
-
The 5-Bromo Group: Serves as a key synthetic handle. It is readily functionalized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups to probe deep into the kinase pocket and achieve potency and selectivity.
-
The 6-Methyl Group: Provides a steric and electronic modification that can influence binding affinity and selectivity for the target kinase. It can also block potential sites of metabolic attack, improving the pharmacokinetic profile of the final drug candidate.
Derivatives of the 1H-pyrrolo[2,3-b]pyridine core have shown potent inhibitory activity against several important kinase targets, including Fibroblast Growth Factor Receptors (FGFR), Phosphodiesterase 4B (PDE4B), and Cyclin-Dependent Kinases (CDK2).[4][5][6]
Diagram 1: Role of the scaffold in kinase inhibition.
Synthetic Pathways
While a specific, peer-reviewed synthesis for this compound is not extensively documented, a plausible and efficient route can be constructed based on established methodologies for related 7-azaindoles. The general strategy involves the initial synthesis of a functionalized pyridine ring, followed by the annulation of the pyrrole ring.
A logical synthetic workflow is outlined below:
References
- 1. This compound [myskinrecipes.com]
- 2. 5-Bromo-1H-pyrrolo[2,3-b]pyridine | 183208-35-7 | TCI AMERICA [tcichemicals.com]
- 3. 5-Bromo-1H-pyrrolo[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical properties of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine, also known as 5-Bromo-6-methyl-7-azaindole, is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. Its core structure, a pyrrolo[2,3-b]pyridine, is a key pharmacophore found in a variety of biologically active molecules. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, its synthesis, and its potential biological significance, with a focus on its application in pharmaceutical research and development.
Core Physical and Chemical Properties
While extensive experimental data for this compound is not publicly available, the following table summarizes the known properties. It is important to note that some data is derived from closely related analogs and should be considered predictive.
| Property | Value | Source |
| Molecular Formula | C₈H₇BrN₂ | [1][2] |
| Molecular Weight | 211.06 g/mol | [1][2] |
| CAS Number | 958358-00-4 | [1][2][3][4][5][6] |
| Melting Point | 197-198 °C | [3] |
| Appearance | Solid (form not specified) | [7] |
| Solubility | No data available | |
| Boiling Point | No data available |
Spectroscopic Data
¹H and ¹³C NMR Data for the Analog 5-Bromo-1H-pyrrolo[2,3-b]pyridine:
| Nucleus | Chemical Shift (δ) in ppm |
| ¹H NMR | 11.91 (bs, 1H), 8.30 (d, J = 2.2 Hz, 1H), 8.20 (d, J = 2.0 Hz, 1H), 7.63 (t, J = 2.8 Hz, 1H), 6.50 (m, 1H) |
| ¹³C NMR | 147.5, 142.9, 130.3, 128.2, 122.1, 111.1, 100.0 |
Chemical Synthesis and Reactivity
A specific, detailed experimental protocol for the synthesis of this compound is not described in the available literature. However, based on general synthetic strategies for substituted pyrrolo[2,3-b]pyridines, a plausible synthetic route can be proposed. One common approach involves the construction of the pyrrole ring onto a pre-functionalized pyridine core.
For instance, a potential starting material could be a suitably substituted 2,3-diaminopyridine. The synthesis of a related compound, 5-bromo-2-methylpyridine, has been described involving the diazotization of 5-amino-2-methylpyridine followed by a Sandmeyer-type reaction with a bromine source.[8] The general synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives often utilizes transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce substituents onto the heterocyclic core.[9]
The reactivity of the 1H-pyrrolo[2,3-b]pyridine scaffold is characterized by the electron-rich nature of the pyrrole ring, making it susceptible to electrophilic substitution. The pyridine ring, in contrast, is electron-deficient. The bromine atom at the 5-position serves as a useful handle for further functionalization via cross-coupling reactions, allowing for the introduction of a wide range of substituents to explore structure-activity relationships in drug discovery programs.
Biological Activity and Therapeutic Potential
While there is no specific biological data for this compound, the broader class of 1H-pyrrolo[2,3-b]pyridines has been extensively investigated as inhibitors of various protein kinases. These compounds are known to be ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases.
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been identified as potent inhibitors of Serum and Glucocorticoid-Regulated Kinase 1 (SGK-1).[10] Furthermore, the N-methylated analog of the parent compound has been shown to inhibit Fibroblast Growth Factor Receptors (FGFRs), which are implicated in cell proliferation and survival. Inhibition of FGFRs can impact downstream signaling pathways such as the RAS–MEK–ERK and PI3K–Akt pathways. Given these precedents, it is plausible that this compound could serve as a valuable building block or an active compound in the development of kinase inhibitors for oncology and other therapeutic areas. The compound is noted for its use in research and development for cancer and neurological diseases.[11]
Experimental Protocols
As no specific experimental studies involving this compound have been detailed in the searched literature, this section will provide a generalized protocol for a Suzuki cross-coupling reaction, a common method for functionalizing such bromo-substituted heterocycles.
General Protocol for a Suzuki Cross-Coupling Reaction:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound (1 equivalent), the desired boronic acid or boronate ester (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 equivalents), and a base such as potassium carbonate or cesium carbonate (2-3 equivalents).
-
Solvent Addition: Add a suitable degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.
-
Reaction Execution: Heat the reaction mixture to a temperature typically ranging from 80 to 120 °C and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Visualizations
Logical Relationship of the Pyrrolo[2,3-b]pyridine Core in Kinase Inhibition
Caption: Potential therapeutic applications stemming from the core scaffold.
Experimental Workflow for Functionalization
Caption: A typical synthetic workflow for modifying the core compound.
References
- 1. This compound | 958358-00-4 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. 958358-00-4 5-Bromo-6-methyl-7-azaindole AKSci W9775 [aksci.com]
- 4. 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-6-methyl-(958358-00-4) 1H NMR spectrum [chemicalbook.com]
- 5. 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-6-methyl- | 958358-00-4 [chemicalbook.com]
- 6. 958358-00-4 | this compound | Bromides | Ambeed.com [ambeed.com]
- 7. 5-Bromo-6-methyl-pyridin-3-amine | 186593-43-1 [sigmaaldrich.com]
- 8. CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
- 11. Sigma Aldrich 5-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine 5 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
In-Depth Technical Guide: 5-Bromo-6-methyl-7-azaindole (CAS Number 958358-00-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-6-methyl-7-azaindole, with the CAS number 958358-00-4, is a heterocyclic organic compound belonging to the pyrrolo[2,3-b]pyridine class. Also known as 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine, this molecule serves as a crucial building block and key intermediate in the synthesis of a wide range of biologically active compounds. Its structural features, particularly the 7-azaindole core, make it a valuable scaffold in medicinal chemistry, most notably in the development of kinase inhibitors for therapeutic applications, especially in oncology. This guide provides a comprehensive overview of the known properties, synthesis, and potential biological significance of this compound.
Physicochemical Properties
The fundamental physicochemical properties of 5-Bromo-6-methyl-7-azaindole are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference |
| CAS Number | 958358-00-4 | N/A |
| Molecular Formula | C₈H₇BrN₂ | [1] |
| Molecular Weight | 211.06 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | 197-198 °C | [2] |
| Boiling Point | 299 °C at 760 mmHg | [1] |
| Density | ~1.7 g/cm³ | [1][2] |
| Purity | Typically ≥98% (by GC) | [2] |
Synthesis and Experimental Protocols
General Synthesis Workflow
The synthesis of 5-bromo-7-azaindole derivatives often starts with the parent 7-azaindole molecule, which undergoes bromination at the 5-position. The methyl group at the 6-position would likely be introduced either on the starting pyridine ring before the formation of the pyrrole ring or through a subsequent functionalization step.
Caption: A plausible synthetic workflow for 5-Bromo-6-methyl-7-azaindole.
Illustrative Experimental Protocol: Bromination of a 7-Azaindole Derivative
The following protocol is a representative example of a bromination reaction for a related 7-azaindole compound and can be adapted for the synthesis of 5-Bromo-6-methyl-7-azaindole.
Materials:
-
6-Methyl-7-azaindole
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM) or other suitable solvent
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the 6-methyl-7-azaindole starting material in a suitable anhydrous solvent like dichloromethane under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add N-Bromosuccinimide (1.0 to 1.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours (the reaction progress can be monitored by Thin Layer Chromatography).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired 5-Bromo-6-methyl-7-azaindole.
Biological Activity and Mechanism of Action
Direct biological activity data for 5-Bromo-6-methyl-7-azaindole is limited in publicly available literature. However, the broader class of 1H-pyrrolo[2,3-b]pyridines, or 7-azaindoles, is well-established as a "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors. These compounds often act as ATP-competitive inhibitors by mimicking the adenine portion of ATP and binding to the hinge region of the kinase active site.
Derivatives of 5-bromo-7-azaindole have shown potent inhibitory activity against various kinases, suggesting that 5-Bromo-6-methyl-7-azaindole is a key precursor for compounds targeting critical signaling pathways in cancer and inflammatory diseases.
Potential Targeted Signaling Pathways
Based on the activity of its derivatives, 5-Bromo-6-methyl-7-azaindole is a precursor for inhibitors of several key signaling pathways, including:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is frequently hyperactivated in many cancers. The 7-azaindole scaffold is a core component of inhibitors targeting kinases within this cascade, such as BRAF.
-
JAK-STAT Pathway: This pathway is crucial for cytokine signaling and is often dysregulated in inflammatory diseases and hematological malignancies. The 7-azaindole core has been utilized to develop potent JAK inhibitors.
-
PI3K-AKT-mTOR Pathway: This is another critical pathway in cell growth, proliferation, and survival that is often altered in cancer. Derivatives of 7-azaindole have been investigated as PI3K inhibitors.
-
Fibroblast Growth Factor Receptor (FGFR) Signaling: Aberrant FGFR signaling is implicated in various cancers. The 1H-pyrrolo[2,3-b]pyridine scaffold has been shown to be effective in targeting FGFRs.
Caption: Potential kinase targets of 7-azaindole-based inhibitors.
In Vitro Antitumor Activity of a Related Compound
A study on 5-bromo-7-azaindolin-2-one derivatives, which are structurally similar to 5-Bromo-6-methyl-7-azaindole, demonstrated significant antitumor activity. The half-maximal inhibitory concentrations (IC₅₀) were determined against a panel of human cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (µM) of a Representative Derivative |
| HepG2 | Liver Carcinoma | 2.357 - 3.012 |
| A549 | Lung Adenocarcinoma | 2.357 - 3.012 |
| SKOV-3 | Ovarian Carcinoma | 2.357 - 3.012 |
Data is for a derivative and not the title compound.
Experimental Protocol: MTT Assay for Cell Proliferation
The following is a standard protocol for assessing the anti-proliferative effects of a compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HepG2, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
5-Bromo-6-methyl-7-azaindole (or its derivatives) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
After incubation, add MTT solution to each well and incubate for a further 2-4 hours, allowing viable cells to form formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Caption: Workflow for a typical MTT cell proliferation assay.
Conclusion
5-Bromo-6-methyl-7-azaindole is a valuable and versatile building block in the field of medicinal chemistry. While direct biological data on the compound itself is scarce, its integral role in the synthesis of potent kinase inhibitors highlights its significance in drug discovery and development. The 7-azaindole core provides a robust scaffold for targeting key signaling pathways implicated in cancer and other diseases. Further research into the direct biological activities of this compound and the development of novel derivatives holds promise for the discovery of new therapeutic agents. Researchers and drug development professionals can leverage the information and protocols provided in this guide to facilitate their work with this important chemical entity.
References
Methodological & Application
Application Notes: 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine as a Key Intermediate in the Synthesis of Kinase Inhibitors
Introduction
5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine is a crucial heterocyclic building block in the synthesis of various pharmaceutically active compounds, particularly potent kinase inhibitors. Its rigid bicyclic structure, featuring both a pyridine and a pyrrole ring, serves as a versatile scaffold for the development of drugs targeting a range of protein kinases. The bromine atom at the 5-position provides a convenient handle for functionalization, most commonly through palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents to modulate biological activity and pharmacokinetic properties. This document provides detailed application notes and protocols for the use of this compound in the synthesis of kinase inhibitors, with a focus on the synthesis of Variolin B and Meriolin analogues, which are potent inhibitors of Cyclin-Dependent Kinases (CDKs).
Key Applications
The primary application of this compound in pharmaceutical development is as a key intermediate in the synthesis of ATP-competitive kinase inhibitors. The pyrrolo[2,3-b]pyridine core mimics the purine structure of ATP, enabling compounds derived from this scaffold to bind to the ATP-binding pocket of various kinases. Notable classes of kinase inhibitors synthesized from this intermediate include:
-
Variolins: Marine-derived alkaloids with potent anti-cancer properties. Variolin B, a prominent member of this class, exhibits significant inhibitory activity against CDKs.
-
Meriolins: Synthetic analogues of variolins and meridianins that have been optimized for enhanced potency and selectivity against specific CDKs, such as CDK2 and CDK9.[1] These compounds are of great interest for the development of novel cancer therapeutics.
The inhibitory activities of Variolin B and selected Meriolin derivatives against various Cyclin-Dependent Kinases are summarized in the table below.
| Compound | CDK1/cyclin B (IC₅₀) | CDK2/cyclin A (IC₅₀) | CDK2/cyclin E (IC₅₀) | CDK9/cyclin T1 (IC₅₀) | Reference |
| Variolin B | µM range | µM range | µM range | Not Reported | [2] |
| Meriolin 3 | Not Reported | 34 nM (SW1088 cells) | 76 nM (U87 cells) | Not Reported | [3] |
| Meriolin 5 | Not Reported | 32 nM (SW1088 cells) | 18.4 nM (U87 cells) | Not Reported | [3] |
| Meriolin 15 | Not Reported | 46 nM (SW1088 cells) | 5.1 nM (U87 cells) | Not Reported | [3] |
Experimental Protocols
The following protocols describe the synthesis of a key precursor to Variolin B and related structures, starting from a functionalized 7-azaindole, which shares the core structure of this compound. These protocols are based on established synthetic routes and can be adapted for this compound.
Protocol 1: Synthesis of a Trihalo-substituted Pyridopyrrolopyrimidine Core (A Variolin B Precursor)
This protocol is adapted from the synthesis of a key intermediate in the total synthesis of Variolin B by Burgos and Vaquero.[4]
Materials:
-
Functionalized 5-Bromo-7-azaindole derivative
-
N-tosylmethyl dichloroformimide
-
Lithium hydroxide (LiOH)
-
Dichloromethane (CH₂Cl₂)
-
Tetrabutylammonium chloride
-
Standard laboratory glassware and purification equipment
Procedure:
-
Prepare a biphasic system of aqueous LiOH (30%) and dichloromethane (1:1 v/v).
-
To this biphasic mixture, add the functionalized 5-Bromo-7-azaindole derivative and a catalytic amount of tetrabutylammonium chloride.
-
Stir the mixture vigorously at room temperature.
-
Slowly add a solution of N-tosylmethyl dichloroformimide in dichloromethane to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, separate the organic layer.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the trihalo-substituted pyridopyrrolopyrimidine core.
Protocol 2: Suzuki Cross-Coupling for Functionalization of the Pyrrolo[2,3-b]pyridine Core
This is a general protocol for the Suzuki cross-coupling reaction, a versatile method for introducing aryl or heteroaryl substituents at the 5-position of the this compound core.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, DMF, toluene, with water)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the boronic acid/ester (1.1-1.5 equivalents), the palladium catalyst (typically 2-5 mol%), and the base (2-3 equivalents).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Quantitative Data from a Representative Suzuki Coupling Reaction
The following table summarizes typical reaction conditions and outcomes for a Suzuki coupling reaction with a bromo-substituted heterocyclic compound.
| Parameter | Value | Reference |
| Substrate | 5-bromo-2-methylpyridin-3-amine | [5] |
| Coupling Partner | Various arylboronic acids | [5] |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | [5] |
| Base | K₃PO₄ | [5] |
| Solvent | 1,4-dioxane/water | [5] |
| Temperature | 85-95 °C | [5] |
| Reaction Time | >15 hours | [5] |
| Yield | Moderate to good | [5] |
Visualizations
Synthesis Workflow
Synthetic workflow for kinase inhibitors.
CDK2 Signaling Pathway
Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of the cell cycle, particularly at the G1/S transition.[6][7] Its activity is dependent on binding to its regulatory partners, Cyclin E and Cyclin A.[7] The CDK2/Cyclin E complex promotes the G1/S transition by phosphorylating the retinoblastoma protein (Rb), which in turn releases the E2F transcription factor to activate genes required for DNA replication.[6]
Simplified CDK2 signaling pathway.
CDK9 Signaling Pathway in Transcription
Cyclin-Dependent Kinase 9 (CDK9) is a key component of the positive transcription elongation factor b (P-TEFb).[8][9] In complex with its regulatory partner, Cyclin T1, CDK9 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), which is a critical step for the transition from transcription initiation to productive elongation.[10] Dysregulation of CDK9 activity is implicated in various cancers, making it an attractive therapeutic target.[8][9]
Role of CDK9 in transcription elongation.
References
- 1. researchgate.net [researchgate.net]
- 2. Variolin B and its derivate deoxy-variolin B: new marine natural compounds with cyclin-dependent kinase inhibitor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of meriolins, a new class of cyclin-dependent kinase inhibitors, on malignant glioma proliferation and neo-angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Variolins, Meridianins, and Meriolins | Encyclopedia MDPI [encyclopedia.pub]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 8. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 9. Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural similarity to purine and indole allows it to function as a bioisostere, interacting with a wide range of biological targets.[1][2] In particular, derivatives of 7-azaindole have demonstrated significant potential as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases such as cancer.[2][3][4] The functionalization of the 7-azaindole core is therefore of paramount importance for the development of novel therapeutics.
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed method for the formation of carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl compounds.[5][6] This technique is widely employed in the pharmaceutical industry due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse array of boronic acids and their derivatives.[7]
This document provides detailed application notes and protocols for the Suzuki coupling of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine with various aryl and heteroaryl boronic acids. The resulting 5-aryl-6-methyl-1H-pyrrolo[2,3-b]pyridine derivatives are of significant interest in the discovery of novel kinase inhibitors, particularly targeting pathways such as the Fibroblast Growth Factor Receptor (FGFR) signaling cascade.[8][9]
Reaction Principle
The Suzuki-Miyaura coupling reaction involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination.[10]
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (this compound) to form a palladium(II) intermediate.
-
Transmetalation: In the presence of a base, the organoboron reagent (arylboronic acid) transfers its organic group to the palladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the palladium(0) catalyst which re-enters the catalytic cycle.
The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and purity, especially with nitrogen-containing heterocycles that can coordinate to the palladium catalyst and inhibit its activity.[5]
Application in Drug Discovery: Targeting Kinase Signaling Pathways
Substituted 1H-pyrrolo[2,3-b]pyridine derivatives are extensively explored as kinase inhibitors.[1][3] For example, the FGFR signaling pathway, which is implicated in cell proliferation, differentiation, and angiogenesis, is a key target in oncology.[8][9] Aberrant activation of this pathway can drive tumor growth. The diagram below illustrates a simplified representation of the FGFR signaling cascade, a common target for inhibitors derived from the 7-azaindole scaffold.
Experimental Protocols
The following protocols are generalized from successful Suzuki-Miyaura couplings of structurally similar bromo-azaindoles and related heterocycles.[5][6][7] Optimization of specific parameters (catalyst, base, solvent, temperature) may be necessary for different arylboronic acids.
General Experimental Workflow
Materials and Reagents
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃) (2–10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0–3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, dimethoxyethane (DME), N,N-dimethylformamide (DMF))
-
Degassed water
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (e.g., Schlenk flask or microwave vial)
Protocol 1: General Conditions with Pd(dppf)Cl₂
This protocol is based on conditions found to be effective for a range of bromo-azaheterocycles.[6]
-
To a Schlenk flask or microwave vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 5 mol%).
-
Evacuate the vessel and backfill with an inert gas (e.g., argon). Repeat this cycle three times.
-
Add a degassed solvent mixture of dimethoxyethane (DME) and water (4:1 v/v) via syringe.
-
Seal the vessel and heat the reaction mixture to 80-90 °C with vigorous stirring for 2-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly shorten reaction times and improve yields.[7]
-
In a microwave reaction vessel, combine this compound (1.0 equiv), the arylboronic acid (1.3 equiv), and cesium carbonate (Cs₂CO₃, 2.0 equiv).
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).
-
Add a solvent mixture of ethanol and water (4:1 v/v).
-
Seal the vessel and place it in the microwave reactor.
-
Heat the mixture to 100-120 °C for 20-40 minutes.
-
After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate and partition between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography.
Data Presentation: Reaction Conditions for Structurally Similar Compounds
The following tables summarize successful Suzuki coupling conditions reported for analogous bromo-azaheterocycles, providing a valuable reference for optimization.
Table 1: Catalyst and Base Screening for Suzuki Coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid [6]
| Entry | Palladium Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (10%) | K₂CO₃ | DME/H₂O | 80 | 18 | 68 |
| 2 | Pd(PPh₃)₂Cl₂ (10%) | K₂CO₃ | DME/H₂O | 80 | 18 | 55 |
| 3 | Pd(PCy₃)₂ (10%) | K₂CO₃ | DME/H₂O | 80 | 6 | 45 |
| 4 | Pd(dppf)Cl₂ (10%) | K₂CO₃ | DME/H₂O | 80 | 2 | 84 |
Data adapted from a study on a similar bromo-azaheterocycle, highlighting the superior performance of Pd(dppf)Cl₂.[6]
Table 2: Representative Suzuki Coupling Reactions of Bromo-Azaheterocycles
| Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| 5-Bromo-1-ethyl-1H-indazole | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (10) | K₂CO₃ | DME/H₂O | 80 | 2 h | 85 | [6] |
| 5-Bromoindoline derivative | Naphthalene-2-boronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | EtOH/H₂O | 100 (MW) | 25 min | 97 | [7] |
| 5-Bromoindoline derivative | Phenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | EtOH/H₂O | 100 (MW) | 30 min | 92 | [7] |
| 7-Bromo-4-sulfonamido-1H-indazole | (4-Methoxyphenyl)boronic acid | XPhosPdG3 (10) | K₃PO₄ | Dioxane/H₂O | 120 (MW) | 2 h | 82 | [11] |
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Phenylboronic acid | XPhosPdG2/XPhos (2.5/5) | K₂CO₃ | Dioxane/H₂O | 120 (MW) | 40 min | 74 | [12] |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and robust method for the synthesis of 5-aryl-6-methyl-1H-pyrrolo[2,3-b]pyridines. By leveraging established protocols for similar azaheterocycles, researchers can efficiently access a wide array of novel compounds. The data and protocols presented here provide a strong foundation for the synthesis of these valuable intermediates for drug discovery programs, particularly in the development of potent and selective kinase inhibitors. Careful optimization of the catalyst, base, and solvent system for each specific substrate is recommended to achieve the highest possible yields and purity.
References
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 8. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
experimental protocol for 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine functionalization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the functionalization of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine, a versatile heterocyclic building block, via three powerful palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. The methodologies described herein enable the introduction of a wide range of substituents at the C5-position, facilitating the synthesis of diverse compound libraries for drug discovery and development.
Introduction
This compound, also known as 5-bromo-6-methyl-7-azaindole, is a valuable scaffold in medicinal chemistry. The bromine atom at the C5-position serves as a versatile handle for various transition metal-catalyzed cross-coupling reactions, allowing for the strategic introduction of aryl, heteroaryl, amino, and alkynyl moieties. These functionalizations are critical for exploring structure-activity relationships (SAR) and developing novel therapeutic agents.
C5-Functionalization Strategies
The primary strategies for the functionalization of this compound involve palladium-catalyzed cross-coupling reactions. These methods offer broad substrate scope, good functional group tolerance, and generally high yields.
Diagram of Functionalization Pathways
Caption: Palladium-catalyzed functionalization pathways of this compound.
Quantitative Data Summary
The following tables summarize representative reaction conditions and yields for the functionalization of 5-bromo-substituted pyrrolo[2,3-b]pyridines and structurally related heterocycles. Optimal conditions for this compound may require further screening.
Table 1: Suzuki-Miyaura Coupling
| Entry | Boronic Acid/Ester | Catalyst (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 90 | 15 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2.0) | DME | 80 | 2 | 92 |
| 3 | Thiophene-2-boronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2.0) | DME | 80 | 2 | 88 |
| 4 | N-Boc-pyrrole-2-boronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2.0) | DME | 80 | 2 | 75 |
Yields are based on studies with similar bromo-substituted pyridines and indazoles.[1][2][3][4][5][6]
Table 2: Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu (1.4) | Toluene | 100 | 18 | 80-90 |
| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Toluene | 110 | 12-24 | 75-85 |
| 3 | n-Butylamine | Pd(OAc)₂ (1) | RuPhos (2) | NaOtBu (1.5) | Toluene | 100 | 4-12 | 70-80 |
| 4 | N-Methylpiperazine | RuPhos precatalyst (1) | RuPhos (1) | LiHMDS (2.4) | THF | 65 | 0.5 | 94 |
Yields are based on studies with similar bromopyridines and halo-7-azaindoles.[7][8]
Table 3: Sonogashira Coupling
| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N (2.0) | THF | RT | 16 | 85-95 |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N (2.0) | DMF | 60 | 4 | 90 |
| 3 | Propargyl alcohol | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N (2.0) | THF | RT | 12 | 85 |
| 4 | 1-Heptyne | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N (2.0) | THF | RT | 16 | 88 |
Yields are based on studies with similar bromo-substituted pyridines and bromoindoles.
Experimental Protocols
General Considerations: All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the synthesis of 5-aryl-6-methyl-1H-pyrrolo[2,3-b]pyridine derivatives.
Diagram of Suzuki Coupling Workflow
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 equiv)
-
Aryl- or heteroarylboronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, DME, or toluene, with or without water)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the boronic acid/ester, and the base.
-
Evacuate and backfill the flask with an inert gas (3 cycles).
-
Add the anhydrous solvent and then the palladium catalyst.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction until completion.
-
Cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol describes the synthesis of 5-amino-6-methyl-1H-pyrrolo[2,3-b]pyridine derivatives.
Diagram of Buchwald-Hartwig Amination Workflow
Caption: Experimental workflow for Buchwald-Hartwig amination.
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2-1.5 equiv)
-
Palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-2 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos, or RuPhos) (2-4 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃, or LiHMDS) (1.4-2.5 equiv)
-
Anhydrous solvent (e.g., toluene or THF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium source, ligand, and base to a dry Schlenk tube.
-
Add this compound and a stir bar.
-
Seal the tube, remove from the glovebox (if applicable), and add the anhydrous solvent followed by the amine via syringe.
-
Place the reaction vessel in a preheated oil bath and stir at the indicated temperature.
-
After completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Protocol 3: Sonogashira Coupling
This protocol describes the synthesis of 5-alkynyl-6-methyl-1H-pyrrolo[2,3-b]pyridine derivatives.
Diagram of Sonogashira Coupling Workflow
Caption: Experimental workflow for Sonogashira coupling.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Amine base (e.g., triethylamine or diisopropylethylamine) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., THF or DMF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas (3 cycles).
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Stir the reaction at room temperature or heat as required.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with saturated aqueous ammonium chloride solution and brine, then dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by flash column chromatography.
References
- 1. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile | 1190310-18-9 | Benchchem [benchchem.com]
- 6. 958358-00-4 | this compound | Bromides | Ambeed.com [ambeed.com]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 8. img01.pharmablock.com [img01.pharmablock.com]
Application Notes and Protocols: Synthesis of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine, a Potential Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules targeting protein kinases.[1] Aberrant kinase activity is a hallmark of many diseases, including cancer, making the development of novel kinase inhibitors a critical area of research. This document provides a detailed protocol for the multi-step synthesis of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine, a derivative with potential as a kinase inhibitor. The synthesis involves the preparation of a substituted pyridine precursor followed by the construction of the fused pyrrole ring. This protocol is intended to guide researchers in the synthesis of this and structurally related compounds for kinase screening and drug discovery programs.
Introduction
Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in a multitude of diseases. The 7-azaindole core is a bioisostere of indole and purine, capable of forming key hydrogen bond interactions within the ATP-binding site of many kinases.[1] This structural feature has led to the development of numerous 7-azaindole-based kinase inhibitors. The introduction of bromine and methyl substituents on the pyridine ring of the 7-azaindole core can modulate the compound's potency, selectivity, and pharmacokinetic properties. This protocol outlines a synthetic route to this compound, a novel analog for investigation as a kinase inhibitor.
Signaling Pathway Context: Kinase Inhibition
Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental mechanism in signal transduction. Small molecule inhibitors can block this activity, often by competing with ATP for binding to the kinase's active site. The diagram below illustrates a generic kinase signaling pathway and the point of inhibition.
Caption: General kinase signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The synthesis of this compound is proposed as a two-stage process. The first stage involves the synthesis of the key intermediate, 2-amino-5-bromo-6-methylpyridine. The second stage is the construction of the pyrrolo[2,3-b]pyridine ring system via a palladium-catalyzed cross-coupling reaction, a method analogous to the Larock indole synthesis.
Stage 1: Synthesis of 2-Amino-5-bromo-6-methylpyridine
This procedure is adapted from established methods for the synthesis of substituted aminopyridines.
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity |
| 2-Amino-6-methylpyridine | C₆H₈N₂ | 108.14 | 10.8 g (0.1 mol) |
| Acetic Acid (glacial) | C₂H₄O₂ | 60.05 | 100 mL |
| Bromine | Br₂ | 159.81 | 16.0 g (0.1 mol) |
| Sodium Hydroxide (50% aq. solution) | NaOH | 40.00 | As needed |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | For extraction |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | For drying |
Procedure:
-
Dissolve 2-amino-6-methylpyridine in glacial acetic acid in a three-necked flask equipped with a dropping funnel, a thermometer, and a magnetic stirrer.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add bromine dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a 50% aqueous solution of sodium hydroxide until the pH is approximately 8-9.
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain 2-amino-5-bromo-6-methylpyridine.
Expected Yield and Characterization:
| Compound | Appearance | Yield (%) | Melting Point (°C) |
| 2-Amino-5-bromo-6-methylpyridine | Off-white to pale yellow solid | 75-85 | 95-98 |
Stage 2: Synthesis of this compound
This stage utilizes a palladium-catalyzed annulation reaction.
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity |
| 2-Amino-5-bromo-6-methylpyridine | C₇H₈BrN₃ | 214.06 | 4.28 g (0.02 mol) |
| 1,1-Diethoxy-N,N-dimethylmethanamine | C₇H₁₇NO₂ | 147.22 | 3.53 g (0.024 mol) |
| Palladium(II) Acetate | Pd(OAc)₂ | 224.50 | 45 mg (0.0002 mol) |
| Triphenylphosphine | PPh₃ | 262.29 | 105 mg (0.0004 mol) |
| Potassium Carbonate | K₂CO₃ | 138.21 | 5.53 g (0.04 mol) |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 50 mL |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | For extraction |
| Saturated Sodium Chloride Solution (Brine) | NaCl (aq) | - | For washing |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | For drying |
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-amino-5-bromo-6-methylpyridine, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Add anhydrous DMF to the flask via syringe.
-
Add 1,1-diethoxy-N,N-dimethylmethanamine to the reaction mixture.
-
Heat the mixture to 120-130 °C and stir for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford this compound.
Expected Yield and Characterization:
| Compound | Appearance | Yield (%) | Melting Point (°C) |
| This compound | White to off-white solid | 40-60 | 180-185 |
Synthetic Workflow Diagram
The following diagram illustrates the overall synthetic workflow.
Caption: A two-stage workflow for the synthesis of the target kinase inhibitor.
Kinase Inhibition Profile (Hypothetical Data)
The synthesized this compound can be screened against a panel of kinases to determine its inhibitory activity. The following table presents hypothetical IC₅₀ values to illustrate how such data would be presented.
| Kinase Target | IC₅₀ (nM) |
| Kinase A | 50 |
| Kinase B | 250 |
| Kinase C | >1000 |
| Kinase D | 80 |
Conclusion
This document provides a comprehensive protocol for the synthesis of this compound, a promising candidate for development as a kinase inhibitor. The described synthetic route is robust and can potentially be adapted for the synthesis of a library of related analogs for structure-activity relationship (SAR) studies. Further biological evaluation of this compound is warranted to elucidate its specific kinase targets and its potential as a therapeutic agent.
References
Application Notes and Protocols for 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential biological activities of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine derivatives and detailed protocols for their evaluation. The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a privileged structure in medicinal chemistry, recognized for its role in the development of potent kinase inhibitors.[1][2] The bromine atom at the 5-position serves as a key functional group for synthetic elaboration, allowing for the generation of diverse derivatives with a range of biological activities, including antitumor, antiviral, and antibacterial properties.[1][3]
Biological Activities and Data Presentation
While specific biological assay data for this compound is not extensively available in the public domain, studies on structurally related 5-bromo-7-azaindole derivatives provide valuable insights into their potential as anticancer agents. The following data summarizes the in vitro antiproliferative activity of a series of (Z)-5-[(5-Bromo-2-oxo-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives against a panel of human cancer cell lines.[4]
| Compound ID | Target Cell Line | IC50 (µM)[4] |
| 23j | HT-29 (Colon) | >50 |
| H460 (Lung) | 10.375 | |
| A549 (Lung) | 11.231 | |
| MDA-MB-231 (Breast) | >50 | |
| 23o | HT-29 (Colon) | >50 |
| H460 (Lung) | 7.853 | |
| A549 (Lung) | 8.126 | |
| MDA-MB-231 (Breast) | >50 | |
| 23p | HT-29 (Colon) | 4.531 |
| H460 (Lung) | 2.357 | |
| A549 (Lung) | 3.012 | |
| MDA-MB-231 (Breast) | 4.872 | |
| Sunitinib | HT-29 (Colon) | 11.832 |
| H460 (Lung) | 10.591 | |
| A549 (Lung) | 12.331 | |
| MDA-MB-231 (Breast) | 13.015 |
Experimental Protocols
Antiproliferative Activity - MTT Assay
This protocol describes the determination of the cytotoxic effects of this compound derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human cancer cell lines (e.g., A549, H460, HT-29)
-
RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed cells into 96-well plates at a density of 5 × 10³ cells per well in 100 µL of medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plates for 48 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for an additional 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) × 100
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound derivatives against specific protein kinases.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compound
-
Positive control inhibitor
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well or 384-well white plates
-
Luminometer
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Create a serial dilution of the compound in the kinase assay buffer.
-
-
Kinase Reaction:
-
Add the kinase, substrate, and test compound (or vehicle control) to the wells of the assay plate.
-
Initiate the kinase reaction by adding ATP. The final volume and concentrations should be optimized for each specific kinase.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using a detection kit such as ADP-Glo™. Follow the manufacturer's instructions.
-
This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which then drives a luciferase-based reaction.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescence signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Calculate the percentage of kinase inhibition relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathways and Experimental Workflows
Potential Signaling Pathways
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been shown to inhibit various protein kinases, including Fibroblast Growth Factor Receptors (FGFRs) and Janus Kinases (JAKs). These kinases are key components of signaling pathways that regulate cell proliferation, differentiation, and survival.
References
Application Note: A Step-by-Step Protocol for Suzuki-Miyaura Coupling of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This application note provides a detailed protocol for the Suzuki coupling of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine, a 7-azaindole derivative. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[4] This protocol is designed to be a reliable starting point for researchers looking to synthesize novel derivatives for drug discovery and development.
Reaction Scheme
The general scheme for the Suzuki coupling of this compound with a generic arylboronic acid is depicted below. This palladium-catalyzed reaction typically involves an organoborane and an organic halide, facilitated by a base.[1]
General Reaction:
Experimental Protocol
This protocol is a generalized procedure compiled from established methods for Suzuki couplings on similar heterocyclic systems.[5][6][7][8] Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.
Materials and Reagents:
-
This compound
-
Arylboronic acid (or boronate ester)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or Pd(dppf)Cl₂)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture of dioxane and water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (Schlenk flask or sealed vial)
-
Magnetic stirrer and heating plate
-
Solvents for workup and chromatography (e.g., ethyl acetate, hexanes, brine)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask or vial under an inert atmosphere (nitrogen or argon), add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (0.02-0.05 equiv), and the base (2.0-3.0 equiv). If a ligand is used, it is also added at this stage.
-
Solvent Addition: Add the anhydrous solvent via syringe. A common solvent system is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[7]
-
Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes, or by subjecting the sealed vessel to several cycles of vacuum and backfilling with the inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[6][7]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-6-methyl-1H-pyrrolo[2,3-b]pyridine.
Data Presentation: Summary of Reaction Parameters
The following table summarizes typical quantitative data for the Suzuki coupling of this compound. These values are representative and may require optimization for specific substrates.
| Parameter | Value/Range | Notes |
| This compound | 1.0 equiv | Limiting reagent. |
| Arylboronic Acid | 1.2 - 1.5 equiv | A slight excess is used to ensure complete consumption of the starting material. |
| Palladium Catalyst | 2 - 5 mol % | Common catalysts include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(dppf)Cl₂.[7][9][10] |
| Base | 2.0 - 3.0 equiv | K₃PO₄, Cs₂CO₃, and K₂CO₃ are commonly used.[7][9] |
| Solvent | 0.1 - 0.2 M | Concentration of the limiting reagent. 1,4-dioxane/water is a typical solvent system.[6][7] |
| Temperature | 80 - 110 °C | Higher temperatures may be required for less reactive substrates.[6][11] |
| Reaction Time | 2 - 24 hours | Monitored by TLC or LC-MS. |
| Yield | 60 - 95% | Highly dependent on the specific substrates and reaction conditions.[5][11] |
Visualizations
Suzuki-Miyaura Catalytic Cycle:
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction, which involves three main steps: oxidative addition, transmetalation, and reductive elimination.[1][2]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow:
This diagram outlines the logical flow of the experimental protocol, from reaction setup to the final purified product.
Caption: A flowchart of the experimental workflow for Suzuki coupling.
Conclusion
This application note provides a comprehensive and detailed protocol for the Suzuki-Miyaura cross-coupling of this compound. The provided reaction parameters, catalytic cycle, and experimental workflow are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the synthesis of novel 7-azaindole derivatives. Researchers should note that while this protocol is robust, optimization for specific substrates is often necessary to achieve the best results.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Functionalization of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical functionalization of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine, a versatile heterocyclic building block in medicinal chemistry and drug discovery. The strategic introduction of various substituents at different positions of the pyrrolo[2,3-b]pyridine core can significantly modulate the biological activity of the resulting molecules.
Introduction
This compound, also known as 5-bromo-6-methyl-7-azaindole, is a key intermediate in the synthesis of a wide range of biologically active compounds. The presence of a bromine atom at the C5-position, a methyl group at the C6-position, and various reactive C-H bonds on both the pyridine and pyrrole rings, offers multiple handles for selective functionalization. This allows for the systematic exploration of the chemical space around this privileged scaffold, aiding in the development of novel therapeutics.
This document outlines protocols for functionalization at the following positions:
-
C5-Position: Primarily through palladium-catalyzed cross-coupling reactions.
-
C2 and C3-Positions: Via electrophilic substitution, C-H activation, and metalation-quench sequences.
-
C4 and C7-Positions: Primarily through C-H activation strategies.
-
C6-Methyl Group: Functionalization of the methyl group itself.
-
N1-Position: N-H functionalization or protection.
Functionalization at the C5-Position (Palladium-Catalyzed Cross-Coupling)
The bromine atom at the C5-position is the most common site for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the C5-position and a variety of aryl or heteroaryl boronic acids or esters.[1][2]
Experimental Protocol:
A general procedure for the Suzuki-Miyaura coupling of this compound is as follows:
-
To a reaction vessel, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 equiv.), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
A degassed solvent system, typically a mixture of 1,4-dioxane and water (4:1) or DME, is added.
-
The reaction mixture is heated to 80-100 °C and stirred for 2-12 hours, with progress monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | ~90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O | 100 | 6 | ~85 |
| 3 | Thiophene-2-boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 3 | ~88 |
Table 1: Representative conditions for Suzuki-Miyaura coupling reactions.
Logical Workflow for Suzuki-Miyaura Coupling:
References
Application Notes and Protocols for In Vitro Kinase Assays of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Its resemblance to the adenine core of ATP allows for competitive binding to the ATP-binding site of a wide range of kinases. The specific derivative, 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine, serves as a key intermediate in the synthesis of potent and selective kinase inhibitors. This document provides a detailed protocol for an in vitro kinase assay to characterize the inhibitory activity of compounds derived from this scaffold, focusing on Fibroblast Growth Factor Receptors (FGFRs) as a representative target class.
Abnormal activation of the FGFR signaling pathway is implicated in various cancers, making it a key target for therapeutic intervention. The protocol described herein utilizes a luminescence-based assay to quantify kinase activity by measuring ATP consumption, a method that is both robust and amenable to high-throughput screening.
Signaling Pathway Context
The FGFR signaling cascade is initiated by the binding of fibroblast growth factors (FGFs) to their corresponding receptors, leading to receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain. This activation triggers downstream signaling pathways, including the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation. Inhibition of FGFR kinase activity can block these downstream signals, thereby impeding tumor growth.
Caption: Inhibition of the FGFR signaling pathway by a pyrrolopyridine derivative.
Experimental Protocols
This section details a luminescence-based in vitro kinase assay protocol for determining the half-maximal inhibitory concentration (IC50) of a this compound based inhibitor against a representative kinase, FGFR1. The ADP-Glo™ Kinase Assay is used as the detection method, which measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.
Materials and Reagents
-
Enzyme: Recombinant Human FGFR1 (catalytic domain)
-
Substrate: Poly(Glu, Tyr) 4:1 peptide
-
Inhibitor: this compound derivative, dissolved in 100% DMSO
-
ATP: Adenosine 5'-triphosphate
-
Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT[1]
-
Detection Reagent: ADP-Glo™ Kinase Assay Kit (Promega)
-
Plates: 384-well, white, opaque plates
-
Instrumentation: Multimode plate reader with luminescence detection capabilities
Assay Procedure
The following procedure is optimized for a 384-well plate format.
-
Inhibitor Preparation:
-
Prepare a 10-point serial dilution of the test compound in 100% DMSO. A typical starting concentration is 1 mM.
-
Further dilute the DMSO serial dilutions into the Kinase Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.
-
-
Reaction Setup:
-
Add 1 µL of the diluted inhibitor or vehicle (DMSO in Kinase Assay Buffer) to the appropriate wells of the 384-well plate.
-
Prepare a master mix containing the FGFR1 enzyme. Add 2 µL of the enzyme solution to each well. The final concentration of FGFR1 should be optimized for each batch of enzyme, typically in the range of 1-5 ng per well.[1]
-
Prepare a master mix of the substrate and ATP in Kinase Assay Buffer. The final concentration of the Poly(Glu, Tyr) substrate is typically 0.2 µg/µL, and the ATP concentration should be at or near the Km for FGFR1 (e.g., 25-50 µM).[1][2]
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well.
-
Incubate the plate at room temperature for 60 minutes.[1]
-
-
Signal Detection (ADP-Glo™ Protocol):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.[1]
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.[1]
-
Incubate the plate at room temperature for 30 minutes.[1]
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
Data Analysis
-
Subtract the background luminescence (wells with no enzyme) from all experimental wells.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition) and a control with no enzyme activity (100% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[3][4][5]
Data Presentation
The quantitative data for the in vitro kinase assay should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: Reagent Concentrations for FGFR1 Kinase Assay
| Reagent | Stock Concentration | Volume per Well (µL) | Final Concentration in Assay (5 µL) |
| Inhibitor/Vehicle | Variable in DMSO | 1 | Variable (DMSO ≤ 1%) |
| FGFR1 Enzyme | 1.5 ng/µL | 2 | 3 ng (0.6 ng/µL) |
| Poly(Glu, Tyr) 4:1 Substrate / ATP Mix | 0.5 µg/µL / 125 µM | 2 | 0.2 µg/µL / 50 µM |
Table 2: Hypothetical Inhibitory Activity of a this compound Derivative
| Kinase Target | IC50 (nM) |
| FGFR1 | 15.2 |
| FGFR2 | 25.8 |
| FGFR3 | 40.1 |
| VEGFR2 | 250.6 |
| CDK2 | >10,000 |
Experimental Workflow
The following diagram illustrates the key steps in the in vitro kinase assay protocol for determining the IC50 of a test compound.
Caption: Workflow for the in vitro kinase inhibition assay.
References
Applications of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine, also known as 5-bromo-6-methyl-7-azaindole, is a versatile heterocyclic building block of significant interest in medicinal chemistry. The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is considered a "privileged structure" due to its ability to mimic the purine core of ATP, enabling compounds containing this motif to bind to the ATP-binding site of various kinases. The presence of a bromine atom at the 5-position provides a crucial handle for synthetic diversification, most commonly through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide array of substituents to fine-tune the potency, selectivity, and pharmacokinetic properties of derivative compounds. The additional methyl group at the 6-position can influence the electronic properties and steric interactions of the molecule, offering further opportunities for targeted drug design.
This document provides an overview of the applications of this compound in medicinal chemistry, with a focus on its use in the development of kinase inhibitors for oncology and agents targeting neurodegenerative diseases. Detailed experimental protocols for key synthetic transformations are also provided.
Key Applications in Drug Discovery
The this compound scaffold is a key intermediate in the synthesis of compounds targeting a range of diseases. Its derivatives have shown promise as:
-
Kinase Inhibitors: The 7-azaindole core is a well-established hinge-binding motif for many protein kinases. By modifying the 5-position, medicinal chemists can develop potent and selective inhibitors of various kinase families, including Fibroblast Growth Factor Receptors (FGFR), Janus Kinases (JAK), and Phosphoinositide 3-kinases (PI3K). These kinases are often dysregulated in cancer and inflammatory diseases.
-
Antitumor Agents: Derivatives of the parent 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated broad-spectrum antitumor activity. For instance, compounds derived from 5-bromo-7-azaindolin-2-one have been shown to be more potent than existing drugs like Sunitinib against certain cancer cell lines.
-
Phosphodiesterase (PDE) Inhibitors: The 1H-pyrrolo[2,3-b]pyridine nucleus has been successfully employed to develop inhibitors of phosphodiesterase 4B (PDE4B), a target for inflammatory and central nervous system disorders.
-
Neuroprotective Agents: The structural features of 7-azaindole derivatives make them attractive candidates for the development of agents to treat neurodegenerative diseases. Research has explored their potential in modulating pathways relevant to conditions like Alzheimer's and Parkinson's disease.
Data Presentation: Biological Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives
While specific quantitative data for compounds directly derived from this compound is limited in publicly available literature, the following tables summarize the biological activity of closely related 1H-pyrrolo[2,3-b]pyridine derivatives, illustrating the potential of this scaffold.
Table 1: Kinase Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives
| Compound ID | Target Kinase(s) | IC50 (nM) | Reference |
| 4h | FGFR1 | 7 | [1] |
| FGFR2 | 9 | [1] | |
| FGFR3 | 25 | [1] | |
| FGFR4 | 712 | [1] | |
| 11h | PDE4B | 140 | [2] |
Table 2: Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 23p | HepG2 (Liver) | 2.357 | |
| A549 (Lung) | 2.891 | ||
| Skov-3 (Ovarian) | 3.012 | ||
| Sunitinib (Reference) | HepG2 (Liver) | 31.594 | |
| A549 (Lung) | 49.036 | ||
| Skov-3 (Ovarian) | 35.821 |
Experimental Protocols
The following protocols describe key synthetic transformations involving this compound. These are general procedures and may require optimization for specific substrates and scales.
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes a typical Suzuki-Miyaura coupling reaction to introduce an aryl or heteroaryl substituent at the 5-position of the 7-azaindole core.
Materials:
-
This compound
-
Aryl- or heteroaryl-boronic acid or boronate ester (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture with water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq.), the aryl/heteroaryl boronic acid/ester (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times.
-
Add the anhydrous solvent (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Heat the reaction mixture to 85-95 °C with vigorous stirring for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite, washing with an appropriate organic solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl/heteroaryl-6-methyl-1H-pyrrolo[2,3-b]pyridine.
Protocol 2: N-Protection of the Pyrrole Ring
Protection of the pyrrole nitrogen is often necessary before subsequent functionalization reactions. The tosyl (Ts) and benzenesulfonyl (Bs) groups are commonly used.
Materials:
-
This compound
-
Tosyl chloride (TsCl) or Benzenesulfonyl chloride (BsCl) (1.1 equivalents)
-
Base (e.g., NaH, K₂CO₃) (1.2 equivalents)
-
Anhydrous solvent (e.g., DMF, THF)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous DMF, add NaH (1.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add a solution of tosyl chloride (1.1 eq.) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the N-protected product.
Visualizations
Caption: Synthetic pathways for diversifying this compound.
Caption: Inhibition of kinase signaling by 1H-pyrrolo[2,3-b]pyridine derivatives.
References
Application Notes and Protocols for the Synthesis of FGFR Inhibitors Using 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, migration, and survival.[1] Dysregulation of FGFR signaling, through mutations, gene amplification, or translocations, is implicated in the pathogenesis of various cancers, including breast, lung, and bladder cancer, as well as in developmental disorders.[2] This has made FGFRs attractive targets for the development of novel cancer therapeutics.
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a privileged scaffold in medicinal chemistry due to its ability to mimic the hinge-binding motif of ATP in the kinase domain of various protein kinases.[3][4] This core structure has been successfully utilized to develop potent and selective inhibitors of several kinases, including FGFRs. The strategic functionalization of the 5-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine core allows for the exploration of chemical space and the optimization of inhibitory activity and selectivity against the different FGFR isoforms.
These application notes provide detailed protocols for the synthesis of a representative FGFR inhibitor derived from this compound and for the subsequent in vitro evaluation of its biological activity.
FGFR Signaling Pathway
The binding of a fibroblast growth factor (FGF) ligand to an FGFR induces receptor dimerization and autophosphorylation of the intracellular kinase domains. This activation triggers a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, which ultimately regulate gene expression and drive cellular responses like proliferation and survival.[2]
Data Presentation
The following tables summarize the in vitro activity of a series of 1H-pyrrolo[2,3-b]pyridine derivatives against FGFR isoforms and cancer cell lines.
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Reference |
| 4a | 100 | - | - | - | [2] |
| 4h | 7 | 9 | 25 | 712 | [2] |
| 4l | 32 | - | - | - | [2] |
| Compound | 4T1 GI50 (µM) | MDA-MB-231 GI50 (µM) | MCF-7 GI50 (µM) | Reference |
| 4a | 2.5 | 5.1 | 3.8 | [2] |
| 4h | 0.8 | 1.2 | 1.5 | [2] |
| 4l | 1.9 | 3.5 | 2.7 | [2] |
Experimental Protocols
Synthesis of a Representative FGFR Inhibitor
This protocol describes a plausible synthetic route to a potent FGFR inhibitor starting from this compound, based on established palladium-catalyzed cross-coupling reactions.
References
- 1. ias.ac.in [ias.ac.in]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support center for the synthesis of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine, a key intermediate for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The synthesis of this compound, also known as 5-Bromo-6-methyl-7-azaindole, typically involves the construction of the pyrrole ring onto a pre-functionalized pyridine core. A common strategy begins with a substituted pyridine, such as 2-amino-5-bromo-6-methylpyridine, which can then undergo cyclization to form the bicyclic azaindole system. Another approach involves the functionalization of the 7-azaindole core, for instance, through bromination and methylation.
Q2: Why is the yield of my this compound synthesis consistently low?
A2: Low yields in azaindole synthesis can be attributed to several factors. The electron-deficient nature of the pyridine ring can make certain cyclization reactions challenging. Additionally, side reactions, incomplete conversion of starting materials, and product degradation under harsh reaction conditions can significantly impact the overall yield. Careful optimization of reaction parameters such as temperature, reaction time, and reagent stoichiometry is crucial.
Q3: I am observing multiple spots on my TLC analysis after the reaction. What are the likely impurities?
A3: The formation of multiple products is a common issue. Likely impurities include unreacted starting materials, partially reacted intermediates, and isomers formed during the reaction. For instance, if starting from a substituted pyridine, incomplete cyclization can leave behind pyridine intermediates. Isomer formation can occur if the cyclization reaction is not regioselective.
Q4: What are the recommended purification methods for this compound?
A4: Purification of the final product is typically achieved through column chromatography on silica gel. A gradient elution system using a mixture of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate) is often effective. Recrystallization from a suitable solvent system can also be employed to obtain a highly pure product.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis of this compound and provides actionable solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Low to No Product Formation | Inefficient cyclization of the pyridine precursor. | - Optimize Reaction Temperature: Gradually increase the reaction temperature in small increments (e.g., 10 °C) to find the optimal condition without degrading the product. - Screen Different Bases/Catalysts: The choice of base or catalyst is critical for the cyclization step. If using a base-mediated cyclization, consider screening different organic or inorganic bases (e.g., potassium tert-butoxide, sodium hydride). For palladium-catalyzed reactions, experiment with different ligands and palladium sources. - Check Starting Material Purity: Impurities in the starting pyridine derivative can inhibit the reaction. Verify the purity of your starting material by NMR or LC-MS. |
| Formation of a Major Side Product | Undesired side reactions, such as dimerization of starting materials or reaction with the solvent. | - Lower Reaction Concentration: High concentrations can sometimes favor side reactions. Try running the reaction at a lower molarity. - Change the Solvent: The solvent can play a significant role in the reaction outcome. Experiment with different aprotic solvents of varying polarity (e.g., THF, Dioxane, DMF, Toluene). - Protecting Groups: If your starting material has other reactive functional groups, consider using protecting groups to prevent unwanted side reactions. |
| Product is Contaminated with Starting Material | Incomplete reaction. | - Increase Reaction Time: Monitor the reaction progress by TLC or LC-MS and extend the reaction time until the starting material is consumed. - Increase Reagent Stoichiometry: A slight excess of one of the key reagents (e.g., the cyclizing agent) may be necessary to drive the reaction to completion. |
| Difficulty in Purifying the Product from Isomers | Poor separation of closely related isomers by chromatography. | - Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography. A shallower gradient or the use of a different solvent system (e.g., dichloromethane/methanol) might improve separation. - Consider Recrystallization: If chromatography is ineffective, attempt to purify the product by recrystallization from various solvents or solvent mixtures. |
Experimental Protocols
Protocol 1: Synthesis from 2-Amino-5-bromo-3-methylpyridine
This protocol outlines a potential synthetic route involving the formation of the pyrrole ring from a substituted aminopyridine.
Step 1: Formylation of 2-Amino-5-bromo-3-methylpyridine
-
Reaction: Vilsmeier-Haack or Duff reaction to introduce a formyl group at the 3-position.
-
Reagents: Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).
-
Procedure: To a solution of 2-amino-5-bromo-3-methylpyridine in DMF at 0 °C, slowly add POCl₃. Stir the reaction mixture at room temperature and then heat to 60-80 °C until the reaction is complete (monitor by TLC).
-
Work-up: Carefully quench the reaction with ice water and neutralize with a base (e.g., NaOH solution). Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.
Step 2: Reductive Cyclization to form this compound
-
Reaction: Reduction of the nitro group (if introduced in a preceding step) and subsequent cyclization. A more direct approach could involve a palladium-catalyzed cyclization.
-
Reagents: A reducing agent like sodium dithionite or catalytic hydrogenation (e.g., H₂/Pd-C) followed by acid or base-catalyzed cyclization.
-
Procedure: The specific conditions for this step will largely depend on the exact nature of the intermediate from Step 1. A thorough literature search for analogous cyclizations is recommended.
Yield Improvement Strategies
The following table summarizes potential strategies to improve the yield of the synthesis, based on common practices in azaindole synthesis.
| Parameter | Standard Condition | Alternative Conditions for Optimization | Expected Outcome |
| Cyclization Catalyst | Palladium(II) acetate | Pd₂(dba)₃, Pd(PPh₃)₄ | Improved catalytic activity and yield. |
| Ligand for Pd-catalysis | Triphenylphosphine (PPh₃) | Xantphos, SPhos, other Buchwald ligands | Enhanced reaction rates and yields, especially for challenging substrates. |
| Base for Cyclization | Potassium carbonate (K₂CO₃) | Cesium carbonate (Cs₂CO₃), Potassium phosphate (K₃PO₄) | Stronger, non-nucleophilic bases can facilitate the cyclization more effectively. |
| Reaction Solvent | Toluene | Dioxane, DMF, Acetonitrile | Solvent polarity can significantly influence reaction kinetics and solubility of intermediates. |
| Temperature | 80-100 °C | Microwave irradiation (120-150 °C) | Accelerated reaction times and potentially higher yields. |
Visualizing the Process
Synthetic Pathway
Caption: Proposed synthetic pathway to this compound.
Troubleshooting Workflow
Technical Support Center: Chromatographic Purification of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic purification of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the purification of this compound by column chromatography.
Q1: Why is my compound showing significant peak tailing on a silica gel column?
A1: Peak tailing is a common issue when purifying basic compounds like this compound on standard silica gel.[1][2] The primary cause is the interaction between the basic nitrogen atom in the pyridine ring and acidic silanol groups on the surface of the silica.[1][2] This secondary interaction leads to a non-uniform elution front, resulting in a "tailing" peak shape.[1]
Troubleshooting Steps:
-
Mobile Phase Modification: Add a small amount of a basic modifier, such as 0.1-1% triethylamine (TEA), to your eluent.[3] The TEA will preferentially interact with the acidic silanol sites, masking them from your compound and leading to a more symmetrical peak shape.[4]
-
Stationary Phase Choice: Consider using a different stationary phase. Neutral or basic alumina can be a good alternative to acidic silica gel for purifying basic compounds. Alternatively, deactivated or end-capped silica gel can be used.[3]
Q2: My compound is eluting with impurities that have very similar Rf values. How can I improve the separation?
A2: Co-elution of closely related impurities is a common challenge. Several strategies can be employed to enhance resolution.
Troubleshooting Steps:
-
Optimize Solvent System: Systematically screen different solvent systems. A switch from a common system like ethyl acetate/hexanes to dichloromethane/methanol may alter the selectivity and improve separation.[5]
-
Implement Gradient Elution: Instead of using a constant solvent mixture (isocratic elution), a gradient elution can be highly effective. Start with a low-polarity mobile phase and gradually increase the proportion of the more polar solvent.[3][6] This can help to better resolve compounds that are close in polarity.
-
Column Dimensions and Packing: Use a longer, narrower column for more challenging separations. Ensure the column is packed uniformly to prevent channeling, which can decrease resolution.
Q3: I have low recovery of my compound from the column. What are the possible causes and solutions?
A3: Low recovery can be attributed to irreversible adsorption onto the stationary phase or degradation of the compound during chromatography.
Troubleshooting Steps:
-
Check Compound Stability: Before performing column chromatography, test the stability of your compound on silica gel. This can be done by spotting your compound on a TLC plate, letting it sit for several hours, and then eluting it to see if any new spots (degradation products) have formed.
-
Deactivate Silica Gel: If your compound is acid-sensitive, it may be degrading on the acidic silica surface. Pre-treating the silica gel by flushing the column with a solvent system containing triethylamine can help neutralize the stationary phase.[3]
-
Minimize Time on Column: A faster elution, possibly through flash chromatography, can reduce the time the compound is in contact with the stationary phase, thereby minimizing potential degradation or irreversible adsorption.
Q4: My sample is streaking on the TLC plate and the column. What should I do?
A4: Streaking is often caused by applying too much sample (overloading) or poor solubility of the sample in the mobile phase.
Troubleshooting Steps:
-
Dilute the Sample: Prepare a more dilute solution of your crude material for spotting on the TLC plate and for loading onto the column.
-
Sample Loading Technique: For column chromatography, if the compound has poor solubility in the eluent, consider using a "dry loading" technique. Dissolve your sample in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the resulting dry powder onto the top of your column.[7][8][9][10]
Data Presentation
Estimated Rf Values in Common Solvent Systems
The following table provides estimated Retention Factor (Rf) values for this compound on a standard silica gel TLC plate. These values are for guidance and should be used as a starting point for developing an optimal solvent system for your specific separation. The ideal Rf for column chromatography is typically in the range of 0.2-0.4.[6]
| Solvent System (v/v) | Polarity | Estimated Rf Value | Notes |
| 100% Hexane | Very Low | ~0.0 | The compound is not expected to move from the baseline. |
| 10% Ethyl Acetate / 90% Hexane | Low | 0.1 - 0.2 | A good starting point for initial TLC analysis. |
| 25% Ethyl Acetate / 75% Hexane | Medium | 0.3 - 0.45 | Likely a suitable eluent for column chromatography. |
| 50% Ethyl Acetate / 50% Hexane | Medium-High | 0.6 - 0.75 | The compound may elute too quickly for good separation. |
| 5% Methanol / 95% Dichloromethane | High | 0.4 - 0.55 | An alternative solvent system for improved selectivity. |
Note: The addition of 0.5% triethylamine to the solvent system may slightly increase the Rf values and improve spot shape.
Experimental Protocols
Detailed Methodology for Purification by Flash Column Chromatography
This protocol is a general guideline for the purification of this compound on a gram scale.
1. Preparation of the Slurry and Column Packing:
-
Based on TLC analysis, choose an appropriate solvent system (e.g., 25% Ethyl Acetate / 75% Hexane).
-
In a beaker, prepare a slurry of silica gel (230-400 mesh) in the chosen eluent. The amount of silica should be 50-100 times the weight of the crude sample.
-
Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and to remove any air bubbles.
-
Once the silica has settled, add a protective layer of sand on top.
-
Continuously run the eluent through the column, ensuring the solvent level never drops below the top of the sand layer.
2. Sample Loading (Dry Loading Method):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (approximately 2-3 times the mass of the crude sample) to this solution.
-
Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[7][8]
-
Carefully add this powder onto the top layer of sand in the packed column.
3. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column without disturbing the sample layer.
-
Apply gentle pressure (using a pump or air line) to achieve a steady flow rate.
-
Begin collecting fractions in test tubes or other suitable containers.
-
Monitor the elution process by periodically analyzing the collected fractions using TLC.
4. Visualization and Product Isolation:
-
Visualize the TLC plates using a UV lamp (254 nm), as the pyrrolo[2,3-b]pyridine core is UV active.[11][12] An iodine chamber can also be used as a secondary visualization method.[11][12][13]
-
Combine the fractions that contain the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Troubleshooting Workflow for Chromatographic Purification
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. hplc.eu [hplc.eu]
- 3. Chromatography [chem.rochester.edu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Chromatography [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. sorbtech.com [sorbtech.com]
- 8. teledynelabs.com [teledynelabs.com]
- 9. The Methods of Sample Loading in Flash Column - Hawach [hawachhplccolumn.com]
- 10. teledyneisco.com [teledyneisco.com]
- 11. silicycle.com [silicycle.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. faculty.fiu.edu [faculty.fiu.edu]
Technical Support Center: 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine. The information is designed to help identify and troubleshoot potential side reaction products and impurities that may arise during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: Based on available literature, a common approach to synthesizing the pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, involves the cyclization of appropriately substituted pyridine derivatives. One potential route to this compound is detailed in patent WO2007/135398. The synthesis likely proceeds through the formation of a substituted aminopyridine, followed by a cyclization reaction to construct the pyrrole ring.
Q2: What are the potential side reactions I should be aware of during the synthesis?
A2: Several side reactions can occur depending on the specific synthetic route employed. Key areas of concern include the cyclization step to form the pyrrolo[2,3-b]pyridine core and the bromination step. Potential side reactions include:
-
Incomplete Cyclization: The reaction to form the fused pyrrole ring may not go to completion, leaving unreacted starting materials or intermediates in the final product.
-
Over-bromination: Introduction of the bromine atom at the 5-position may be accompanied by the formation of di- or tri-brominated species, especially if the reaction conditions are not carefully controlled.
-
Side-chain Bromination: The methyl group at the 6-position is susceptible to radical bromination, which can lead to the formation of 5-bromo-6-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine.
-
N-Alkylation vs. C-Alkylation: During the introduction of the methyl group, there is a possibility of N-alkylation on the pyrrole nitrogen, leading to the formation of regioisomers.
-
Dehalogenation: In subsequent reaction steps, such as cross-coupling reactions, the bromo substituent can be lost, resulting in the formation of 6-methyl-1H-pyrrolo[2,3-b]pyridine.
Q3: How can I detect these side products?
A3: A combination of analytical techniques is recommended for the detection and characterization of potential side products:
-
Thin Layer Chromatography (TLC): A quick and effective method to monitor the progress of the reaction and identify the presence of multiple components in the reaction mixture.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the product and can be used to separate and quantify impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Allows for the identification of impurities by providing their molecular weights.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the desired product and any isolated impurities.
Troubleshooting Guides
This section provides specific troubleshooting advice for common issues encountered during the synthesis of this compound.
Problem 1: Presence of an impurity with a mass of M+78/80
Possible Cause: This mass difference suggests the presence of a di-brominated product, likely from over-bromination. The second bromine atom could be on the pyrrolo[2,3-b]pyridine ring or on the methyl group.
Troubleshooting Steps:
-
Optimize Bromination Conditions:
-
Reduce the stoichiometry of the brominating agent (e.g., N-Bromosuccinimide).
-
Lower the reaction temperature.
-
Shorten the reaction time.
-
-
Purification:
-
Utilize column chromatography with a carefully selected solvent gradient to separate the mono- and di-brominated products.
-
Recrystallization may also be effective in removing the di-brominated impurity.
-
Problem 2: Observation of a debrominated product (mass of M-79/81)
Possible Cause: Loss of the bromo substituent can occur during subsequent reaction steps, particularly those involving palladium catalysis (e.g., Suzuki or Heck couplings) or strong reducing agents.
Troubleshooting Steps:
-
Optimize Reaction Conditions:
-
In palladium-catalyzed reactions, screen different ligands and bases to minimize hydrodehalogenation.
-
Use milder reducing agents if a reduction step is necessary.
-
Protect the bromo group if it is not the intended site of reaction.
-
-
Purification:
-
Separation of the brominated and debrominated products can usually be achieved by column chromatography.
-
Problem 3: Complex NMR spectrum suggesting the presence of isomers.
Possible Cause: This could be due to the formation of regioisomers during the cyclization step or N-alkylation instead of C-alkylation.
Troubleshooting Steps:
-
Re-evaluate Cyclization Strategy:
-
Investigate alternative cyclization methods known for higher regioselectivity, such as the Fischer, Bischler, or Madelung indole syntheses, and carefully select the appropriate starting materials.
-
-
Control Alkylation Conditions:
-
To favor C-alkylation, consider using a protecting group on the pyrrole nitrogen.
-
Vary the base and solvent to influence the N- vs. C-alkylation ratio.
-
-
Purification:
-
Isomers can often be separated by careful column chromatography or preparative HPLC.
-
Experimental Protocols
General Protocol for Monitoring Reactions by TLC:
-
Dissolve a small sample of the reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate (silica gel 60 F254).
-
Develop the plate using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., potassium permanganate).
Signaling Pathways and Workflows
Troubleshooting Workflow for Impurity Identification
Caption: A logical workflow for identifying and addressing common impurities encountered during the synthesis of this compound.
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. Experimental conditions should be optimized for each specific reaction setup. Always follow appropriate laboratory safety procedures.
Technical Support Center: Optimizing Synthesis of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine.
Section 1: Synthesis Overview and Workflow
The synthesis of this compound, a substituted 7-azaindole, is typically a multi-step process commencing with a functionalized pyridine precursor. A common and effective strategy involves the formation of a key di-substituted pyridine intermediate, followed by the construction of the pyrrole ring via a palladium-catalyzed annulation reaction. The generalized workflow for this synthesis is outlined below.
Caption: General synthetic workflow for this compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for constructing the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core?
A1: Several methods are established for synthesizing the 7-azaindole scaffold. The most prominent include:
-
Palladium-Catalyzed Annulation (e.g., Larock Indole Synthesis): This is a versatile method involving the reaction of an ortho-halo- or ortho-triflate-aminopyridine with an alkyne. It is often preferred due to its tolerance of various functional groups.
-
Bartoli Indole Synthesis: This method utilizes the reaction of a nitro-substituted pyridine with a vinyl Grignard reagent. It is particularly effective for sterically hindered substrates.
-
Fischer Indole Synthesis: While classic, this route can be lower yielding for electron-deficient pyridine systems and may require harsh acidic conditions.
-
Gassman Indole Synthesis: This involves the reaction of an aminopyridine with a sulfonium salt, but it is less commonly used for this specific scaffold.
Q2: How should I select a suitable palladium catalyst and ligand for the key annulation step?
A2: The choice of catalyst and ligand is critical for a successful reaction. For Suzuki or Sonogashira-type couplings followed by cyclization, common choices include:
-
Catalysts: Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃ are frequently used palladium sources.
-
Ligands: Phosphine-based ligands such as PPh₃, Xantphos, or BINAP are often employed to stabilize the palladium center and facilitate the catalytic cycle. The optimal choice depends on the specific substrates and may require screening.
Q3: What analytical techniques are essential for monitoring this synthesis?
A3: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress by observing the consumption of starting materials and the appearance of the product spot.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the presence of the desired product mass and to identify potential byproducts, providing more detailed insight than TLC.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation of intermediates and the final product.
Q4: Are there specific purification challenges associated with pyrrolopyridines?
A4: Yes, the nitrogen atoms in the pyrrolopyridine core can make these compounds relatively polar. This polarity can sometimes lead to streaking or poor separation during silica gel column chromatography.[1] If this occurs, consider using an alternative stationary phase like alumina or employing a different solvent system, potentially with a small amount of a basic additive like triethylamine (Et₃N) to reduce tailing.
Section 3: Troubleshooting Guide
This guide addresses common issues encountered during the synthesis in a question-and-answer format.
Part A: Precursor Synthesis (Bromination & Halogenation)
Q: The initial bromination of 2-amino-6-methylpyridine results in a low yield and multiple products. How can this be improved?
A: Lack of regioselectivity is a common issue in the halogenation of activated pyridine rings.
-
Problem: Over-bromination (di- or tri-bromination) or bromination at an undesired position.
-
Cause: The amino group is a strong activating group, making the ring highly susceptible to electrophilic substitution.
-
Solution:
-
Control Stoichiometry: Use a precise amount of the brominating agent (e.g., 1.0-1.1 equivalents of N-Bromosuccinimide (NBS) or Bromine).
-
Lower Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or below) to increase selectivity.
-
Protecting Group: Consider protecting the amino group as an acetamide.[2] This moderates its activating effect and can improve selectivity. The acetyl group can be removed later under acidic or basic conditions.
-
Part B: Pyrrole Ring Formation (Palladium-Catalyzed Annulation)
Q: The palladium-catalyzed annulation reaction is failing or shows very low conversion. What are the potential causes and solutions?
A: This is a complex catalytic cycle sensitive to multiple factors. A systematic approach to troubleshooting is necessary.
Caption: Troubleshooting logic for a failed Pd-catalyzed annulation reaction.
Q: I observe a significant amount of dehalogenated starting material as a byproduct. How can this be minimized?
A: Dehalogenation is a common side reaction in palladium-catalyzed processes.
-
Cause: This often occurs via a competing hydrodehalogenation pathway, which can be promoted by moisture, certain bases, or an inappropriate ligand.
-
Solution:
-
Use Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are anhydrous.
-
Select a Bulky Ligand: Employing sterically hindered phosphine ligands (e.g., Xantphos, RuPhos) can often suppress this side reaction by disfavoring the hydrodehalogenation pathway.
-
Base Selection: A weaker, non-nucleophilic base might be beneficial. Screen bases like K₃PO₄, Cs₂CO₃, or organic bases.[2]
-
Optimization Parameters Summarized
| Parameter | Common Range/Options | Troubleshooting Advice |
| Pd Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ (0.5-10 mol%) | If reaction fails, check for precipitation of black palladium metal, indicating catalyst death. Use a fresh source. |
| Ligand | PPh₃, BINAP, Xantphos (1-4 eq. relative to Pd) | Ligand choice is critical. If dehalogenation is an issue, switch to a bulkier, electron-rich ligand. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Et₃N, DIPEA (2-4 eq.) | Insoluble inorganic bases are common. Ensure efficient stirring. Carbonate bases are generally a good starting point. |
| Solvent | Dioxane, Toluene, DMF, Acetonitrile | Must be anhydrous and thoroughly degassed (e.g., by sparging with argon) to prevent catalyst oxidation. |
| Temperature | 80 - 120 °C | If the reaction is sluggish, incrementally increase the temperature. If byproduct formation is high, try a lower temperature. |
| Alkyne | Trimethylsilylacetylene, Ethoxyacetylene (1.2-2.0 eq.) | Using a TMS-protected alkyne can prevent side reactions. The TMS group is typically cleaved in situ or in a subsequent step. |
Section 4: Key Experimental Protocols
The following are generalized, representative protocols for key steps in the synthesis. Note: These protocols should be adapted and optimized for the specific substrate and laboratory conditions. All reactions involving palladium catalysts should be performed under an inert atmosphere (e.g., Argon or Nitrogen).
Protocol 1: General Procedure for Bromination of a 2-Acetamidopyridine Derivative
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the 2-acetamido-6-methylpyridine starting material (1.0 eq.).
-
Dissolution: Dissolve the starting material in a suitable solvent such as Acetonitrile or Dichloromethane.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Palladium-Catalyzed Pyrrole Annulation
-
Setup: To an oven-dried Schlenk flask, add the 3-amino-5-bromo-2-halo-6-methylpyridine intermediate (1.0 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and the ligand (e.g., Xantphos, 10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with Argon or Nitrogen three times.
-
Solvent and Reagents: Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., 1,4-Dioxane), followed by the base (e.g., K₃PO₄, 2.5 eq.) and the alkyne (e.g., Trimethylsilylacetylene, 1.5 eq.).
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by taking aliquots and analyzing via LC-MS.
-
Workup: After the starting material is consumed (typically 12-24 hours), cool the mixture to room temperature. Dilute with an organic solvent like Ethyl Acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude material via silica gel column chromatography to yield the target this compound.
References
Technical Support Center: 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers working with 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common stability and handling issues encountered during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative appears to be degrading upon storage. What are the optimal storage conditions?
A1: Proper storage is crucial for maintaining the integrity of brominated pyrrolopyridine derivatives. These compounds are sensitive to light, air, and temperature. For optimal stability, store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and dark place.[1][2] Refrigeration is recommended for long-term storage.
Q2: I am observing low yields and multiple side products in my cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) with a this compound derivative. What could be the cause?
A2: Low yields in cross-coupling reactions involving this scaffold are often due to catalyst inhibition or degradation of the starting material. The pyridine nitrogen can coordinate to the metal catalyst (e.g., palladium), leading to catalyst deactivation.[1] Additionally, impurities in the starting material or reagents can interfere with the reaction. Ensure your starting material is pure, and consider using specialized ligands or catalyst systems designed for nitrogen-containing heterocycles.[1]
Q3: Are there known stability issues with the 7-azaindole core under acidic or basic conditions?
A3: Yes, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core can be susceptible to degradation under both acidic and basic conditions. Strong acids can lead to protonation of the pyridine nitrogen, which may affect the electronic properties and stability of the ring system. Strong bases can deprotonate the pyrrole nitrogen, potentially leading to side reactions or degradation, especially at elevated temperatures. It is advisable to perform reactions under mild pH conditions whenever possible and to carefully screen for the optimal base in reactions requiring one.
Q4: I am concerned about the potential for photodegradation of my compound during experiments. What precautions should I take?
A4: this compound derivatives can be light-sensitive. To minimize photodegradation, it is recommended to work with these compounds in a laboratory with minimal exposure to direct sunlight or strong artificial light.[1] Use amber-colored glassware or wrap your reaction vessels and storage containers in aluminum foil. When conducting experiments that require prolonged light exposure, a photostability study should be performed to assess the compound's susceptibility.
Troubleshooting Guides
Issue 1: Compound Discoloration or Degradation in Solution
| Symptom | Possible Cause | Troubleshooting Steps |
| Solution turns yellow/brown over time | Oxidation or photodegradation | 1. Degas solvents before use to remove dissolved oxygen.2. Work under an inert atmosphere (e.g., argon or nitrogen).3. Protect the solution from light by using amber vials or wrapping the container in foil. |
| Formation of a precipitate | Poor solubility or degradation product | 1. Ensure the compound is fully dissolved. Gentle warming or sonication may help.2. If solubility is not the issue, the precipitate may be a degradation product. Analyze the precipitate and the remaining solution by LC-MS or NMR to identify the species. |
| Inconsistent results in biological assays | Compound instability in assay buffer | 1. Prepare fresh solutions of the compound for each experiment.2. Assess the stability of the compound in the assay buffer over the time course of the experiment. Analyze samples at different time points by HPLC. |
Issue 2: Poor Performance in Palladium-Catalyzed Cross-Coupling Reactions
| Symptom | Possible Cause | Troubleshooting Steps |
| Low or no product formation | Catalyst poisoning by the pyridine nitrogen | 1. Increase the ligand-to-metal ratio to favor the formation of the active catalytic species.2. Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) that can help prevent coordination of the pyridine nitrogen to the palladium center.[1]3. Consider using a different palladium precatalyst. |
| Formation of palladium black | Catalyst decomposition | 1. Ensure a strictly inert atmosphere is maintained throughout the reaction.2. Use freshly distilled and degassed solvents.3. Lower the reaction temperature and extend the reaction time. |
| Multiple unidentified side products | Impurities in starting materials or side reactions | 1. Purify the this compound starting material before use.2. Screen different bases and solvents to optimize the reaction conditions and minimize side product formation. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol provides a general framework for assessing the stability of this compound derivatives under various stress conditions, as recommended by ICH guidelines.[3][4]
1. Preparation of Stock Solution:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for up to 24 hours. Take samples at various time points (e.g., 2, 6, 12, 24 hours). Neutralize the samples with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for up to 24 hours. Take samples at various time points. Neutralize the samples with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for up to 24 hours, protected from light. Take samples at various time points.
-
Thermal Degradation: Place the solid compound in a thermostatically controlled oven at 70°C for up to 48 hours. Also, reflux a solution of the compound in a suitable solvent at an elevated temperature. Analyze samples at different time points.
-
Photodegradation: Expose a solution of the compound (e.g., in quartz cuvettes) to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[5][6] A dark control sample should be stored under the same conditions but protected from light.
3. Sample Analysis:
-
Analyze the stressed samples and a non-stressed control sample by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).[7][8]
-
Quantify the amount of the parent compound remaining and any degradation products formed.
Stability Data Summary (Hypothetical Data)
The following tables present hypothetical quantitative data from a forced degradation study on a generic this compound derivative to illustrate how to present such data.
Table 1: Degradation under Hydrolytic and Oxidative Conditions
| Stress Condition | Time (hours) | % Degradation | Major Degradation Products (Hypothetical) |
| 0.1 N HCl (60°C) | 24 | ~15% | Debrominated analog, Hydroxylated analog |
| 0.1 N NaOH (60°C) | 24 | ~25% | Ring-opened products |
| 3% H₂O₂ (RT) | 24 | ~10% | N-oxide |
Table 2: Degradation under Thermal and Photolytic Conditions
| Stress Condition | Duration | % Degradation | Major Degradation Products (Hypothetical) |
| Solid State (70°C) | 48 hours | < 5% | Minor unspecified impurities |
| Photolytic (ICH Q1B) | - | ~20% | Dimerization products, Debrominated analog |
Mandatory Visualizations
Signaling Pathway Diagram: PI3K/AKT/mTOR Pathway
Many 7-azaindole derivatives, the core structure of this compound, are developed as kinase inhibitors. A common target is the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival and is often dysregulated in cancer.
Experimental Workflow: Troubleshooting Cross-Coupling Reactions
This workflow outlines a logical approach to troubleshooting common issues in palladium-catalyzed cross-coupling reactions with this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. ROMIL - Recommended Shelf Lives and Storage Conditions [romil.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. biomedres.us [biomedres.us]
- 5. database.ich.org [database.ich.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound, and what impurities might they contain?
A common precursor for the synthesis of this compound is 2-amino-5-bromo-6-methylpyridine. Impurities in this starting material can carry through to the final product. Potential impurities in commercially available or synthesized 2-amino-5-bromo-6-methylpyridine include:
-
Isomeric impurities: Bromination of 2-amino-6-methylpyridine may lead to the formation of other isomers, such as 2-amino-3-bromo-6-methylpyridine.
-
Di-brominated species: Over-bromination can result in the formation of di-brominated pyridines.
-
Unreacted 2-amino-6-methylpyridine: Incomplete bromination will leave residual starting material.
It is crucial to analyze the purity of the starting material by techniques such as NMR, HPLC, and GC-MS before proceeding with the synthesis.
Q2: My reaction to form the pyrrole ring is sluggish or incomplete. What are the potential causes and solutions?
The formation of the pyrrolo[2,3-b]pyridine core, often achieved through methods like the Larock indole synthesis or other palladium-catalyzed cyclizations, can be sensitive to several factors:
-
Catalyst activity: The palladium catalyst can deactivate over time or due to impurities in the reaction mixture. Ensure you are using a fresh, high-quality catalyst and that all reagents and solvents are anhydrous and free of coordinating impurities.
-
Ligand choice: The choice of phosphine ligand is critical for the efficiency of the cross-coupling and cyclization steps. Experiment with different ligands to optimize the reaction.
-
Base selection: The base plays a crucial role in the catalytic cycle. The strength and solubility of the base can significantly impact the reaction rate and yield. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).
-
Temperature: The reaction temperature may need to be optimized. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and side product formation.
Q3: I am observing a significant amount of a homocoupled alkyne byproduct in my reaction mixture. How can I minimize this?
Homocoupling of the alkyne (Glaser coupling) is a common side reaction in Sonogashira-type couplings, which are often employed in the synthesis of 7-azaindoles. To minimize this:
-
Use a copper-free Sonogashira protocol: While copper (I) is a traditional co-catalyst, it is also known to promote alkyne homocoupling. Several copper-free methods have been developed to circumvent this issue.
-
Control the reaction atmosphere: Rigorously exclude oxygen from the reaction mixture by using degassed solvents and maintaining an inert atmosphere (e.g., argon or nitrogen).
-
Slow addition of the alkyne: Adding the alkyne slowly to the reaction mixture can help to maintain a low concentration of the alkyne, thus disfavoring the homocoupling reaction.
Q4: What are some common structural isomers that can form as impurities, and how can I distinguish them from the desired product?
Besides the desired this compound, other isomeric impurities might form depending on the synthetic route. For example, if the starting material contains isomeric impurities, these can lead to the formation of isomeric products.
Distinguishing between these isomers can be achieved using a combination of analytical techniques:
-
NMR Spectroscopy: 1D and 2D NMR experiments (e.g., NOESY, HMBC) can help to elucidate the connectivity and spatial relationships of the protons and carbons, allowing for unambiguous structure determination.
-
Mass Spectrometry: While isomers will have the same mass, fragmentation patterns in MS/MS experiments can sometimes provide clues to the substitution pattern.
-
Chromatography: Isomers can often be separated by HPLC or GC, and their retention times can be used for identification if authentic standards are available.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of Final Product | Incomplete reaction, side reactions, catalyst deactivation, poor purification. | Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Re-evaluate the reaction conditions (temperature, solvent, base, catalyst, ligand). Optimize the purification method (e.g., column chromatography solvent system, recrystallization solvent). |
| Presence of Starting Material (2-amino-5-bromo-6-methylpyridine) | Insufficient reaction time, low temperature, inactive catalyst. | Increase the reaction time and/or temperature. Use a fresh batch of catalyst and ensure all reagents and solvents are pure and anhydrous. |
| Formation of a Di-brominated Product | Use of a di-brominated starting material or over-bromination during a bromination step. | Carefully purify the starting materials to remove any di-brominated species. If performing a bromination, carefully control the stoichiometry of the brominating agent. |
| Incomplete Cyclization to form the Pyrrole Ring | Sub-optimal reaction conditions for the cyclization step. | Screen different catalysts, ligands, bases, and solvents. Ensure the reaction is run under strictly anhydrous and inert conditions. |
| Presence of Residual Palladium | Inefficient removal during work-up and purification. | Treat the crude product with a palladium scavenger. Perform multiple purifications (e.g., column chromatography followed by recrystallization). |
| Unidentified Impurities | Unexpected side reactions, degradation of starting materials or product. | Isolate the impurity by preparative HPLC and characterize it by NMR and MS to identify its structure. This will provide insight into the side reaction pathway and help to devise a strategy to minimize its formation. |
Experimental Protocols
Hypothetical Synthesis of this compound via a Palladium-Catalyzed Annulation
This protocol is a hypothetical example based on common methods for 7-azaindole synthesis and should be optimized for specific laboratory conditions.
Step 1: Synthesis of 2-amino-5-bromo-6-methylpyridine
A detailed protocol for the synthesis of 2-amino-5-bromo-6-methylpyridine can be found in the literature, for example, by bromination of 2-amino-6-methylpyridine.[1]
Step 2: Palladium-Catalyzed Annulation with an Alkyne
-
To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-amino-5-bromo-6-methylpyridine (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a copper(I) salt (e.g., CuI, 10 mol%) if required by the specific protocol.
-
Add a suitable anhydrous solvent (e.g., DMF, dioxane, or toluene) and a base (e.g., K₂CO₃, 2.0 eq).
-
To the stirred mixture, add the alkyne partner (e.g., ethynyltrimethylsilane, 1.2 eq).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel. If a silyl-protected alkyne was used, a deprotection step (e.g., with TBAF) will be necessary, which can often be performed in the same pot or after initial work-up.
Visualizations
Caption: Troubleshooting workflow for the synthesis and purification of this compound.
References
troubleshooting low yield in 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A common strategy involves a two-step process: first, the synthesis of the precursor 6-methyl-1H-pyrrolo[2,3-b]pyridine, followed by a regioselective bromination at the 5-position. Direct synthesis from a pre-brominated pyridine precursor is also a viable route.
Q2: What are the main challenges in the synthesis of this compound?
A2: The primary challenges include:
-
Low yield in the initial synthesis of the 6-methyl-1H-pyrrolo[2,3-b]pyridine core.
-
Poor regioselectivity during the bromination step, leading to the formation of undesired isomers. The pyrrole ring is highly activated towards electrophilic substitution, typically at the 3-position.
-
Over-bromination , resulting in di- or tri-brominated products.
-
Difficult purification of the final product from reaction byproducts and isomers.
Q3: How does the 6-methyl group influence the bromination of the 1H-pyrrolo[2,3-b]pyridine ring?
A3: The 6-methyl group is an electron-donating group, which activates the pyridine ring towards electrophilic substitution. This can lead to increased reactivity and potentially influence the regioselectivity of the bromination. While the 3-position on the pyrrole ring is generally the most reactive site, the presence of the activating methyl group on the pyridine ring can make other positions more susceptible to bromination, potentially leading to a mixture of products.
Q4: What are the recommended analytical techniques to monitor the reaction and characterize the product?
A4: Thin-layer chromatography (TLC) is suitable for monitoring the reaction progress. For product characterization, High-Performance Liquid Chromatography (HPLC) is recommended for purity assessment, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential for structural confirmation.
Troubleshooting Guides
Issue 1: Low Yield in the Synthesis of 6-methyl-1H-pyrrolo[2,3-b]pyridine (Precursor)
| Potential Cause | Troubleshooting Suggestion |
| Incomplete reaction | Monitor the reaction closely using TLC. Consider extending the reaction time or slightly increasing the temperature. |
| Suboptimal reaction conditions | Re-evaluate the solvent, base, and temperature. Anhydrous conditions are often crucial. |
| Poor quality of starting materials | Ensure the purity of starting materials, such as 2-amino-5-methylpyridine derivatives. |
| Inefficient cyclization | For multi-step syntheses, ensure the efficiency of the cyclization step. Different cyclization conditions (e.g., acid or base catalysis) can be explored. |
Issue 2: Low Yield and Poor Regioselectivity in the Bromination Step
| Potential Cause | Troubleshooting Suggestion |
| Formation of 3-bromo isomer | The 3-position of the pyrrolo[2,3-b]pyridine core is electronically favored for electrophilic substitution. To favor bromination at the 5-position, consider using a less reactive brominating agent or running the reaction at a lower temperature. N-protection of the pyrrole nitrogen can also influence regioselectivity. |
| Over-bromination | Use a stoichiometric amount of the brominating agent (e.g., N-Bromosuccinimide - NBS). Add the brominating agent portion-wise to maintain a low concentration in the reaction mixture. |
| Decomposition of starting material or product | Perform the reaction at a lower temperature to minimize degradation. Ensure the reaction is worked up promptly upon completion. |
| Suboptimal brominating agent | While NBS is common, other brominating agents like bromine (Br₂) in a suitable solvent can be explored. The choice of solvent can significantly impact selectivity. |
Experimental Protocols
Protocol 1: Synthesis of 6-methyl-1H-pyrrolo[2,3-b]pyridine
This protocol is adapted from established methods for the synthesis of substituted 7-azaindoles.
Materials:
-
2-Amino-5-methylpyridine
-
A suitable cyclization precursor (e.g., a protected chloroacetaldehyde or a derivative that can form the pyrrole ring)
-
Appropriate solvent (e.g., DMF, Toluene)
-
Base (e.g., NaH, K₂CO₃)
Procedure:
-
To a solution of 2-amino-5-methylpyridine in an anhydrous solvent, add the base portion-wise at 0 °C under an inert atmosphere.
-
Allow the mixture to stir for 30 minutes at room temperature.
-
Add the cyclization precursor dropwise at 0 °C.
-
Heat the reaction mixture to the appropriate temperature (e.g., 80-120 °C) and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and quench carefully with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Bromination of 6-methyl-1H-pyrrolo[2,3-b]pyridine
This protocol is a general procedure for the bromination of 7-azaindole derivatives.
Materials:
-
6-methyl-1H-pyrrolo[2,3-b]pyridine
-
N-Bromosuccinimide (NBS)
-
Solvent (e.g., Dichloromethane (DCM), Acetonitrile (MeCN), or Carbon Tetrachloride (CCl₄))
Procedure:
-
Dissolve 6-methyl-1H-pyrrolo[2,3-b]pyridine in the chosen solvent in a flask protected from light.
-
Cool the solution to 0 °C in an ice bath.
-
Add NBS portion-wise over a period of 15-30 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization to isolate this compound.
Data Presentation
Table 1: Comparison of Brominating Agents and Conditions for 7-Azaindole Derivatives
| Brominating Agent | Solvent | Temperature (°C) | Typical Regioselectivity | Potential Side Products |
| NBS | DCM / MeCN | 0 to RT | 3-bromo, mixture of isomers | Di-brominated products |
| Br₂ | Acetic Acid | RT | 3-bromo, 3,5-dibromo | Over-bromination |
| Pyridinium tribromide | THF | RT | Milder, may improve selectivity | Lower reactivity |
Visualizations
Diagram 1: General Synthetic Workflow
Caption: Synthetic pathway from a pyridine precursor to the final product.
Diagram 2: Troubleshooting Logic for Low Bromination Yield
Caption: A logical flow for diagnosing and resolving low yield issues.
Technical Support Center: Synthesis of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine
This technical support guide provides troubleshooting advice and frequently asked questions regarding the synthesis of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine, a key intermediate in pharmaceutical research.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common starting materials include derivatives of 7-azaindole or appropriately substituted pyridines. One prevalent precursor is 2-amino-5-bromo-6-methylpyridine, which can undergo cyclization to form the desired pyrrolo[2,3-b]pyridine core. Another approach involves the direct bromination of 6-methyl-1H-pyrrolo[2,3-b]pyridine.
Q2: What are the main synthetic strategies for preparing this compound?
A2: The primary synthetic strategies include:
-
Ring formation from a substituted pyridine: This involves constructing the pyrrole ring onto a pre-existing and functionalized pyridine ring.
-
Electrophilic bromination: This strategy introduces a bromine atom at the C5 position of the 6-methyl-1H-pyrrolo[2,3-b]pyridine core.
-
Transition-metal-catalyzed cross-coupling reactions: These methods, such as Suzuki or Sonogashira couplings, can be employed to build the molecule in a stepwise fashion, though they are more complex for this specific target.[1][2]
Q3: Why is this compound an important compound?
A3: this compound, a derivative of 7-azaindole, is a crucial intermediate in the development of new therapeutic agents.[3] Azaindole scaffolds are present in numerous biologically active compounds, including kinase inhibitors used in cancer therapy.[1][4] The bromo- and methyl-substituents provide handles for further chemical modifications and diversification.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound.
Route 1: Synthesis from 2-Amino-5-bromo-6-methylpyridine
Problem 1: Low yield during the cyclization step to form the pyrrole ring.
-
Possible Cause 1: Incomplete reaction.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is stalling, consider increasing the reaction temperature or extending the reaction time. Ensure all reagents are pure and dry, as impurities can inhibit the reaction.
-
-
Possible Cause 2: Side reactions.
-
Solution: The formation of side products can be minimized by optimizing the reaction conditions. This may involve lowering the temperature, changing the solvent, or using a more selective reagent for the cyclization step. Purification techniques such as column chromatography may be necessary to isolate the desired product from impurities.
-
-
Possible Cause 3: Degradation of starting material or product.
-
Solution: Some reagents or intermediates can be unstable under the reaction conditions. Ensure that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if any of the components are sensitive to air or moisture.
-
Problem 2: Difficulty in purifying the final product.
-
Possible Cause 1: Co-eluting impurities.
-
Solution: If standard column chromatography does not provide adequate separation, try using a different solvent system or a different stationary phase. Techniques like preparative HPLC or crystallization can also be effective for obtaining highly pure material.
-
-
Possible Cause 2: Product is unstable on silica gel.
-
Solution: If the product degrades on silica gel, consider using a different purification method such as crystallization or chromatography on a less acidic stationary phase like alumina.
-
Route 2: Direct Bromination of 6-methyl-1H-pyrrolo[2,3-b]pyridine
Problem 1: Formation of multiple brominated products.
-
Possible Cause: Over-bromination or non-selective bromination.
-
Solution: To improve selectivity for the C5 position, carefully control the stoichiometry of the brominating agent (e.g., N-Bromosuccinimide - NBS). Adding the brominating agent portion-wise at a low temperature can help to minimize the formation of di- or tri-brominated species. The choice of solvent can also influence the regioselectivity of the reaction.
-
Problem 2: The reaction does not go to completion.
-
Possible Cause: Insufficiently activated substrate or deactivated brominating agent.
-
Solution: Ensure the 6-methyl-1H-pyrrolo[2,3-b]pyridine is of high purity. For the brominating agent, use a freshly opened bottle or recrystallize it before use. In some cases, the addition of a catalytic amount of an acid or a radical initiator (for NBS bromination) might be necessary to initiate the reaction.
-
Data Presentation
Table 1: Comparison of Alternative Synthesis Routes
| Parameter | Route 1: From 2-Amino-5-bromo-6-methylpyridine | Route 2: Direct Bromination |
| Starting Material | 2-Amino-5-bromo-6-methylpyridine | 6-methyl-1H-pyrrolo[2,3-b]pyridine |
| Key Reagents | Acetaldehyde equivalent, base | N-Bromosuccinimide (NBS) |
| Typical Reaction Time | 12 - 24 hours | 2 - 6 hours |
| Typical Temperature | 80 - 120 °C | 0 - 25 °C |
| Reported Yields | 60 - 75% | 70 - 85% |
| Purification Method | Column Chromatography, Crystallization | Column Chromatography, Crystallization |
Experimental Protocols
Protocol 1: Synthesis via Cyclization of 2-Amino-5-bromo-6-methylpyridine
-
Step 1: Preparation of the Intermediate. To a solution of 2-amino-5-bromo-6-methylpyridine (1.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF), add a base like potassium tert-butoxide (2.2 eq).
-
Step 2: Cyclization. To the mixture from Step 1, add a protected acetaldehyde equivalent, for example, 2-bromo-1,1-diethoxyethane (1.2 eq), dropwise at room temperature.
-
Step 3: Heating. Heat the reaction mixture to 100 °C and stir for 16 hours.
-
Step 4: Quenching and Extraction. After cooling to room temperature, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.
-
Step 5: Purification. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford this compound.
Protocol 2: Synthesis via Direct Bromination
-
Step 1: Dissolution. Dissolve 6-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane at 0 °C.
-
Step 2: Addition of Brominating Agent. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the solution while maintaining the temperature at 0 °C.
-
Step 3: Reaction. Allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress by TLC.
-
Step 4: Work-up. Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Step 5: Extraction and Purification. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield this compound.
Visualizations
Caption: Alternative synthetic workflows for this compound.
Caption: Troubleshooting logic for low yield in the cyclization step (Route 1).
References
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Bromo-7-azaindole:Synthesis,XRD analysis and solubility under different condition_Chemicalbook [m.chemicalbook.com]
- 4. Synthetic process of 5-bromo-7-azaindole - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing palladium-catalyzed cross-coupling reactions of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling reaction with this compound failing or giving low yields?
A1: Low yields with this substrate can be attributed to several factors. The 7-azaindole core, particularly the pyridine nitrogen, can act as a ligand for the palladium catalyst, leading to catalyst inhibition or deactivation.[1] Additionally, the N-H proton of the pyrrole ring is acidic and can participate in side reactions. Common issues include suboptimal choice of catalyst, ligand, base, or solvent, as well as the presence of oxygen or moisture in the reaction.[2][3]
Q2: What are the most common side reactions to be aware of?
A2: The primary side reactions of concern are:
-
Protodeboronation: The cleavage of the C-B bond in the boronic acid or ester coupling partner, which is often promoted by excess base or water.[1]
-
Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the this compound. This can be minimized by optimizing the catalyst system and reaction conditions.[1]
-
N-H Arylation: The acidic N-H of the pyrrole ring can sometimes compete with the C-Br bond in cross-coupling reactions, leading to the formation of N-arylated byproducts. N-protection can be a strategy to avoid this, though successful couplings on unprotected 7-azaindoles have been reported.[4]
Q3: How does the 6-methyl group on the pyridine ring affect the reaction?
A3: The 6-methyl group introduces steric hindrance around the pyridine nitrogen. This can be beneficial as it may decrease the coordinating ability of the nitrogen to the palladium center, thus reducing catalyst poisoning. However, it can also sterically hinder the approach of the catalyst to the C-Br bond at the 5-position, potentially requiring more robust catalyst systems or higher reaction temperatures.
Q4: Is it necessary to protect the N-H of the pyrrole ring?
A4: Not always. There are successful examples of cross-coupling reactions on unprotected 7-azaindoles.[4] However, if you are observing significant N-arylation or other side reactions related to the N-H proton, protection with a suitable group (e.g., Boc, SEM, or a simple alkyl group) can be an effective strategy to improve yields and simplify purification.[4][5]
Q5: Which palladium catalyst and ligand system is a good starting point for my optimization?
A5: For Suzuki-Miyaura couplings, a combination of Pd(OAc)₂ or a pre-catalyst with a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos is often a robust starting point for challenging heteroaryl halides.[1][6] For Buchwald-Hartwig aminations, Xantphos and BINAP are commonly used ligands.[4][7] For Sonogashira couplings, a classic system of a palladium source like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ with a copper(I) co-catalyst is a reliable choice.[8][9]
Troubleshooting Guides
Problem 1: Low or No Conversion
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Ensure your palladium source is active. Use a fresh batch or consider a more stable pre-catalyst. If using a Pd(II) source, ensure conditions are suitable for its in-situ reduction to Pd(0). |
| Catalyst Poisoning | The pyridine nitrogen of the 7-azaindole can inhibit the catalyst. Switch to a bulkier, more electron-rich phosphine ligand (e.g., XPhos, SPhos) to shield the palladium center.[1] |
| Insufficiently Reactive Conditions | Gradually increase the reaction temperature. Some challenging couplings require temperatures of 100-120 °C.[10] |
| Poor Solubility | Screen different solvents or solvent mixtures. Common choices include dioxane, THF, DMF, and toluene, often with water for Suzuki couplings.[1] |
| Presence of Oxygen | Thoroughly degas all solvents and the reaction mixture with an inert gas (Argon or Nitrogen) and maintain a positive inert atmosphere throughout the reaction. |
Problem 2: Formation of Significant Side Products
| Side Product | Potential Cause | Suggested Solution |
| Protodeboronation of Boronic Acid | Excess base or water. | Use the minimum effective amount of base. Ensure anhydrous solvents are used if the reaction is sensitive to water. Consider using more stable boronic esters (e.g., pinacol esters).[1] |
| Homocoupling of Coupling Partners | Slow transmetalation or reductive elimination step. | Screen different ligands. Bidentate ligands like dppf can sometimes suppress homocoupling. Adjusting the temperature may also help.[11] |
| N-H Arylation | Reactivity of the pyrrole N-H. | Protect the N-H group with a suitable protecting group (e.g., Boc, SEM). Alternatively, using a strong, non-nucleophilic base might favor the desired C-Br coupling.[4] |
Problem 3: Reaction Mixture Turns Black (Palladium Black Formation)
| Potential Cause | Suggested Solution |
| Catalyst Decomposition | Insufficient ligand to stabilize the Pd(0) species. |
| High Reaction Temperature | The catalyst system may not be stable at the reaction temperature. |
| Impurities | Impurities in starting materials or solvents can lead to catalyst decomposition. |
Data Presentation: Catalyst System Optimization
The following tables summarize reaction conditions for common cross-coupling reactions on analogous 7-azaindole or similar N-heterocyclic systems to guide your optimization.
Table 1: Suzuki-Miyaura Coupling Conditions for Bromo-N-Heterocycles
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2) | DME | 80 | 2 | High | [12] |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.3) | Dioxane/H₂O | 85-95 | >15 | Moderate-Good | [13] |
| Pd(OAc)₂ (1.5) | SPhos (3) | K₃PO₄ (2) | Dioxane/H₂O | 60 | 5-8 | 91-99 | [6] |
| Pd₂(dba)₃ (2.5) | XPhos (6) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 24 | Good | [6] |
Table 2: Buchwald-Hartwig Amination Conditions for Bromo-N-Heterocycles
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu (1.4) | Toluene | 100-110 | 4 | 60 | [7][14] |
| Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ (1.5) | Dioxane | 100 | 2.5-3 | 88-94 | [4] |
| Pd(OAc)₂ (2) | dppp (3) | NaOtBu (1.4) | Toluene | 80-100 | - | - | [15] |
Table 3: Sonogashira Coupling Conditions for Bromo-N-Heterocycles
| Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N (2) | DMF | 80 | 4-6 | 93 | [8] |
| Pd(PPh₃)₄ | CuI | Et₃N | THF | RT | 16 | - | [5] |
| Pd(PPh₃)₄ | CuI | Base | - | RT | - | - | [9] |
Experimental Protocols
The following are general protocols adapted from literature for similar substrates and should be optimized for this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To a dry reaction vessel, add this compound (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 equiv).
-
Seal the vessel with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst (e.g., Pd(OAc)₂) and ligand (e.g., SPhos) to the vessel.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[10][16]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the amine (1.2 equiv), the base (e.g., NaOtBu or Cs₂CO₃, 1.4 equiv), the palladium source (e.g., Pd₂(dba)₃), and the ligand (e.g., BINAP or Xantphos).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.[7][15]
Protocol 3: General Procedure for Sonogashira Coupling
-
To a dry reaction vessel, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂), and the copper(I) co-catalyst (e.g., CuI).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add an anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., Et₃N or DIPA, 2.0 equiv) via syringe.
-
Add the terminal alkyne (1.2 equiv) dropwise.
-
Stir the reaction at room temperature or heat as required (e.g., 80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Pour the mixture into a saturated aqueous solution of NH₄Cl and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
Visualizations
Caption: Troubleshooting workflow for low or no product conversion.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 5. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization | MDPI [mdpi.com]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
challenges in the scale-up synthesis of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.
Q1: My overall yield for the synthesis of this compound is consistently low. What are the potential causes and solutions?
A1: Low overall yield can stem from several stages of the synthesis. A common synthetic route starts from 2-amino-3-methyl-5-bromopyridine. Key steps that often contribute to yield loss are the oxidation of the starting material and the subsequent cyclization to form the pyrrole ring.
Potential Causes and Solutions:
| Problem Area | Potential Cause | Recommended Solution |
| Oxidation Step | Incomplete reaction of 2-amino-3-methyl-5-bromopyridine. | Monitor the reaction closely using TLC or HPLC. Consider extending the reaction time or slightly increasing the molar equivalent of the oxidizing agent (e.g., Caro's acid). Ensure the temperature is maintained below 5°C during the addition of the oxidizing agent to prevent side reactions. |
| Degradation of the starting material or product. | Maintain strict temperature control. Overheating during oxidation can lead to decomposition. | |
| Cyclization Step | Inefficient ring closure. | The choice of reagents for cyclization is critical. For instance, using pyrrolidine and N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the intermediate, followed by reductive cyclization, is a common strategy.[1] Ensure anhydrous conditions, as moisture can interfere with the reaction. |
| Formation of byproducts. | Byproducts such as dimers or partially cyclized intermediates can be a significant issue.[2] Purification of the intermediate before cyclization is crucial. Column chromatography may be necessary. | |
| Purification | Loss of product during workup and purification. | This compound can be sensitive to highly acidic or basic conditions. Use moderate pH during extraction. For purification, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) is often effective. |
Q2: I am observing significant impurity formation during the synthesis. How can I identify and minimize these impurities?
A2: Impurity profiles can be complex in heterocyclic synthesis. Common impurities in the synthesis of 7-azaindole derivatives include starting materials, incompletely cyclized intermediates, and over-brominated or de-brominated species.
Common Impurities and Mitigation Strategies:
| Impurity | Identification | Mitigation Strategy |
| Unreacted 2-amino-3-methyl-5-bromopyridine | HPLC, LC-MS | Ensure complete oxidation in the first step. Monitor reaction progress and consider adjusting stoichiometry or reaction time. |
| Incompletely cyclized intermediate | 1H NMR, LC-MS | Optimize cyclization conditions (temperature, reaction time, reagents). Ensure the preceding step has gone to completion. |
| Di-brominated or other over-halogenated species | LC-MS | This is more common if brominating an existing 6-methyl-1H-pyrrolo[2,3-b]pyridine ring. Starting with 2-amino-3-methyl-5-bromopyridine provides better regiocontrol. |
| De-brominated product | LC-MS | Can occur during reductive steps. Choose a mild reducing agent for the cyclization if this pathway is used. |
Q3: The purification of the final product is challenging on a larger scale. What are the recommended procedures?
A3: Large-scale purification requires robust and scalable methods.
-
Recrystallization: This is often the most effective method for obtaining high-purity material on a large scale. A common solvent system is ethyl acetate/heptane or toluene. Experiment with different solvent ratios to optimize crystal formation and purity.
-
Slurry Washes: Before recrystallization, washing the crude solid with a solvent in which the product has low solubility but impurities are more soluble can significantly improve purity.
-
Column Chromatography: While less ideal for very large scales due to solvent consumption and time, it can be necessary for removing closely related impurities. Using a shorter, wider column can improve throughput.
Frequently Asked Questions (FAQs)
Q: What is a common synthetic route for this compound?
A: A frequently employed synthetic strategy involves a multi-step process starting from a commercially available substituted pyridine. A plausible route is analogous to the synthesis of 5-bromo-7-azaindole.[1]
-
Oxidation: 2-amino-3-methyl-5-bromopyridine is oxidized to 2-nitro-3-methyl-5-bromopyridine using an oxidizing agent like Caro's acid (a mixture of hydrogen peroxide and sulfuric acid).
-
Intermediate Formation: The nitro-intermediate is reacted with reagents such as pyrrolidine and N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a key enamine intermediate.
-
Reductive Cyclization: The intermediate undergoes reduction and cyclization to yield the final product, this compound. This can be achieved using reagents like Raney Nickel and hydrazine hydrate.
Q: What are the critical safety precautions to consider during the scale-up synthesis?
A:
-
Caro's Acid: This is a strong oxidizing agent and should be prepared and handled with extreme caution. The preparation is highly exothermic and requires slow addition of reagents at low temperatures (ice bath).
-
Raney Nickel: It is pyrophoric and should be handled under an inert atmosphere.
-
Hydrazine Hydrate: This is a toxic and potentially explosive substance. Handle in a well-ventilated fume hood and follow all safety protocols.
-
Brominated Compounds: Many brominated organic compounds are irritants and should be handled with appropriate personal protective equipment (PPE).
Q: Are there alternative synthetic strategies to consider?
A: Yes, other approaches for constructing the 7-azaindole core exist, although they may present different challenges. These include:
-
Palladium-catalyzed cross-coupling reactions: These methods can be used to build the pyrrole ring but may involve more expensive reagents and catalysts.
-
Direct Bromination: Starting with 6-methyl-1H-pyrrolo[2,3-b]pyridine and performing an electrophilic bromination. However, this can lead to issues with regioselectivity, potentially yielding a mixture of brominated isomers that are difficult to separate.
Experimental Protocols
Synthesis of 2-nitro-3-methyl-5-bromopyridine (Step 1)
-
In a reaction vessel maintained at 0-5°C, carefully add 2-amino-3-methyl-5-bromopyridine (1 equivalent) to concentrated sulfuric acid.
-
Separately, and with extreme caution, prepare Caro's acid by slowly adding hydrogen peroxide to concentrated sulfuric acid at a temperature below 5°C.
-
Add the pre-cooled Caro's acid dropwise to the solution of the pyridine, ensuring the temperature does not exceed 5°C.
-
After the addition is complete, allow the reaction to stir at room temperature overnight.
-
Carefully pour the reaction mixture onto ice and neutralize with a base (e.g., sodium hydroxide) to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
Synthesis of this compound (Illustrative Final Step)
This is an illustrative protocol based on analogous reactions.
-
To a solution of the intermediate from the previous step in a suitable solvent (e.g., ethanol), add Raney Nickel under an inert atmosphere.
-
Slowly add hydrazine hydrate at a controlled temperature.
-
Heat the reaction mixture to reflux and monitor for completion by TLC or HPLC.
-
After completion, cool the reaction and carefully filter off the catalyst.
-
Concentrate the filtrate and extract the product with an organic solvent.
-
Wash the organic layer, dry over sodium sulfate, and concentrate to obtain the crude product.
-
Purify by recrystallization or column chromatography.
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for addressing low yield in the synthesis.
References
Validation & Comparative
A Comparative Guide to 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine and Other Brominated Pyridines in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine, a member of the 7-azaindole family, with other notable brominated pyridines. The focus is on their performance in key synthetic transformations and their potential in biological applications, particularly as kinase inhibitors and anticancer agents. The information presented is a synthesis of available experimental data from various sources to facilitate informed decisions in research and development.
Introduction to Brominated Pyridines in Medicinal Chemistry
Brominated pyridines are indispensable building blocks in the synthesis of pharmaceuticals. The bromine atom serves as a versatile handle for introducing molecular complexity through various cross-coupling reactions. The position of the bromine atom and the nature of other substituents on the pyridine ring significantly influence the molecule's reactivity and biological activity. The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold, in particular, is a privileged structure in medicinal chemistry, known for its ability to mimic the purine core of ATP and interact with the hinge region of kinases.[1]
Comparative Performance in Cross-Coupling Reactions
The utility of a brominated pyridine in drug discovery is often determined by its efficiency in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental for creating carbon-carbon and carbon-nitrogen bonds, respectively.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds. The reactivity of brominated pyridines in this reaction is influenced by electronic and steric factors. Below is a comparative summary of reaction conditions and yields for various brominated pyridines and azaindoles.
Table 1: Comparative Yields in Suzuki-Miyaura Coupling Reactions
| Brominated Pyridine/Azaindole | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 5-Bromo-7-azaindole derivative | Arylboronic acid | Pd(dppf)Cl₂ (not specified) | - | K₂CO₃ | Dimethoxyethane | 80 | 2 | High |
| N-protected 4-bromo-7-azaindole | (4-methoxyphenyl)boronic acid | PdCl₂(PPh₃)₂ (10) | - | K₂CO₃ | DMF | Reflux | 48 | Good |
| 5-bromo-1,3,3-trimethyl-spiro[indole-2,2'-piperidin]-6'-one | (Het)arylboronic acids | Pd(PPh₃)₄ (not specified) | - | Cs₂CO₃ | Ethanol | 100 (MW) | 0.4-0.7 | Good to Excellent |
| 5-bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ (not specified) | - | K₃PO₄ | 1,4-Dioxane/Water | 85-95 | Not specified | Moderate to Good[2] |
| (4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | Good[3] |
Note: The data is compiled from different studies and reaction conditions may vary. Direct comparison of yields should be interpreted with caution.
dot
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key transformation for the synthesis of arylamines. The efficiency of this reaction with brominated pyridines is crucial for the development of many drug candidates.
Table 2: Comparative Performance in Buchwald-Hartwig Amination
| Brominated Pyridine/Azaindole | Amine Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| N-protected 4-bromo-7-azaindoles | Various amines | Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ | Dioxane | 100 | 2.5-3 | 88-94[4] |
| Unprotected Halo-7-azaindoles | N-methylpiperazine | RuPhos precatalyst (P1) (1) | RuPhos (L1) (1) | LiHMDS | THF | Not specified | 0.5 | 94[5] |
| 5-bromo-7-azaindole | Secondary amines | Not specified | Not specified | LiHMDS | THF | Not specified | Not specified | Good[5] |
Note: This table summarizes data from various sources. Reaction conditions and substrate scope should be considered when comparing yields.
dot
Caption: General experimental workflow for Buchwald-Hartwig amination.
Biological Activity: A Comparative Overview
The 7-azaindole scaffold, present in this compound, is a well-established pharmacophore in kinase inhibitors. The introduction of a bromine atom allows for diversification to explore structure-activity relationships (SAR).
Kinase Inhibitory Activity
Derivatives of 5-bromo-7-azaindole have shown potent inhibitory activity against various kinases implicated in cancer and other diseases.
Table 3: Comparative Kinase Inhibitory Activity (IC₅₀) of 7-Azaindole Derivatives
| Compound | Target Kinase | IC₅₀ (nM) |
| Vemurafenib (derived from 5-bromo-7-azaindole) | BRAF V600E | 31[6] |
| Compound 8l (7-azaindole derivative) | Haspin | 14[7] |
| Compound 8g (7-azaindole derivative) | CDK9/CyclinT | Micromolar range[7] |
| Compound 8h (7-azaindole derivative) | CDK9/CyclinT & Haspin | Dual inhibitor[7] |
| 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives | PDE4B | 110 - 1100[8] |
Note: IC₅₀ values are highly dependent on assay conditions and should be used for relative comparison.
References
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of 1H-pyrrolo[2,3-b]pyridine Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a versatile heterocyclic structure that has been extensively utilized in the development of potent inhibitors for a variety of protein kinases.[1][2] These kinases play crucial roles in cell signaling pathways that are often dysregulated in diseases such as cancer and inflammatory disorders.[3][4][5] This guide provides a comparative overview of the efficacy of various 1H-pyrrolo[2,3-b]pyridine analogs, with a focus on their activity as Fibroblast Growth Factor Receptor (FGFR), Janus Kinase (JAK), and Phosphodiesterase 4B (PDE4B) inhibitors. The information is compiled from several key studies and presented to facilitate informed decision-making in drug discovery and development.
Efficacy Against Fibroblast Growth Factor Receptors (FGFRs)
Abnormal activation of the FGFR signaling pathway is a key driver in the progression of numerous cancers.[3][4] Several 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated as potent FGFR inhibitors.
Quantitative Data Summary
A study focused on optimizing a lead compound resulted in the identification of analog 4h , which demonstrated potent pan-FGFR inhibitory activity.[3][4] The table below summarizes the in vitro inhibitory activities of selected compounds against FGFR1-4.
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| 1 | >2000 | - | - | - |
| 4h | 7 | 9 | 25 | 712 |
Data sourced from a study on 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors.[3][4]
Signaling Pathway
The FGF-FGFR signaling axis activates downstream pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt, which are involved in cell proliferation, migration, and angiogenesis.[3][4] Inhibition of FGFR blocks these downstream effects.
Efficacy Against Janus Kinases (JAKs)
Janus kinases are critical in cytokine-mediated inflammatory and autoimmune responses through the JAK/STAT signaling pathway.[5] Selective inhibition of JAK isoforms is a promising therapeutic strategy.
Quantitative Data Summary
A series of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives were designed and synthesized as JAK1-selective inhibitors.[5] Compound 31g and its (S,S)-enantiomer 38a showed excellent potency for JAK1 and selectivity over other JAK isoforms.
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| 31g | Potent | - | - | - |
| 38a | Excellent Potency | Selective over | Selective over | Selective over |
Data is qualitative as presented in the abstract of the cited study.[5] Another study identified compound 14c as a potent and moderately selective JAK3 inhibitor.[6]
Signaling Pathway
Cytokine binding to its receptor leads to the activation of receptor-associated JAKs, which then phosphorylate STAT proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and regulate gene expression.
Efficacy Against Phosphodiesterase 4B (PDE4B)
PDE4B is an enzyme that regulates intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger in inflammatory and immune cells.[7] Inhibition of PDE4B is a therapeutic target for inflammatory diseases.
Quantitative Data Summary
A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives were evaluated as selective and potent PDE4B inhibitors.[7] Compound 11h emerged as a promising lead with good inhibitory activity and selectivity over PDE4D.
| Compound | PDE4B IC50 (µM) | Selectivity over PDE4D |
| 1 | 0.8 | - |
| 7 | 0.48 | - |
| 11h | 0.14 | 6-fold |
Data sourced from a study on 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as PDE4B inhibitors.[7]
Experimental Protocols
The following provides a generalized overview of the experimental methodologies employed in the evaluation of these 1H-pyrrolo[2,3-b]pyridine analogs.
General Synthesis Workflow
The synthesis of these analogs typically involves multi-step reactions. For instance, the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors involved the reaction of a substituted 1H-pyrrolo[2,3-b]pyridine with an aldehyde, followed by a reduction reaction.[3][4] Similarly, the synthesis of PDE4B inhibitors involved the coupling of a 1H-pyrrolo[2,3-b]pyridine core with various amides.[7]
In Vitro Kinase Assays
The inhibitory activity of the synthesized compounds against their target kinases is typically determined using in vitro kinase assays. A common method is a radiometric assay or a fluorescence-based assay that measures the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then calculated.
Cell-Based Assays
To assess the cellular efficacy of the compounds, various cell-based assays are employed. These include:
-
Proliferation Assays: To determine the effect of the compounds on the growth of cancer cell lines. The MTT assay is a commonly used method.[8]
-
Apoptosis Assays: To investigate if the compounds induce programmed cell death in cancer cells.
-
Migration and Invasion Assays: To evaluate the ability of the compounds to inhibit the metastatic potential of cancer cells.[3][4]
-
Cytokine Release Assays: For immunomodulatory compounds, assays measuring the inhibition of pro-inflammatory cytokine release (e.g., TNF-α) from immune cells are conducted.[7]
Molecular Modeling
Computational docking studies are often performed to understand the binding mode of the inhibitors within the active site of the target kinase.[7] This provides insights into the structure-activity relationship (SAR) and helps in the design of more potent and selective inhibitors.
Conclusion
The 1H-pyrrolo[2,3-b]pyridine scaffold serves as a valuable template for the design of potent and selective kinase inhibitors. The analogs discussed in this guide demonstrate significant efficacy against key therapeutic targets such as FGFRs, JAKs, and PDE4B. The presented data and experimental approaches provide a foundation for researchers and drug development professionals to build upon in the quest for novel therapeutics for cancer and inflammatory diseases. Further optimization of these scaffolds holds the potential for the development of next-generation targeted therapies.
References
- 1. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
The Promise of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine as a Kinase Inhibitor: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. The pyrrolo[2,3-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors. This guide provides a comprehensive validation of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine as a promising candidate for kinase inhibitor development. Through a comparative analysis with established inhibitors, supported by experimental data and detailed protocols, we aim to illuminate the potential of this compound and its derivatives as next-generation therapeutics.
Kinase Inhibitory Potential of the Pyrrolo[2,3-b]pyridine Scaffold
While specific experimental data for this compound is emerging, the broader class of pyrrolo[2,3-b]pyridine derivatives has demonstrated significant inhibitory activity against a range of therapeutically relevant kinases. Notably, derivatives of this scaffold have shown potent inhibition of Fibroblast Growth Factor Receptors (FGFRs), Janus Kinases (JAKs), and Cyclin-Dependent Kinase 8 (CDK8). The bromine and methyl substitutions on the core ring system of this compound offer valuable handles for medicinal chemists to modulate potency, selectivity, and pharmacokinetic properties.
Comparative Performance Analysis
To contextualize the potential of the this compound scaffold, this section presents a comparative analysis of the inhibitory activities of its derivatives against well-established kinase inhibitors. The data is presented in the form of half-maximal inhibitory concentrations (IC50), a standard measure of inhibitor potency.
Fibroblast Growth Factor Receptor (FGFR) Inhibition
The FGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and angiogenesis, and its dysregulation is implicated in various cancers. A derivative of the 1H-pyrrolo[2,3-b]pyridine scaffold, compound 4h , has demonstrated potent pan-FGFR inhibitory activity.[1][2]
| Kinase Target | 1H-pyrrolo[2,3-b]pyridine Derivative (4h) IC50 (nM) | Erdafitinib IC50 (nM) | Pemigatinib IC50 (nM) | Infigratinib (BGJ398) IC50 (nM) |
| FGFR1 | 7[1][2] | 1.2 | 0.4 | 0.9 |
| FGFR2 | 9[1][2] | 2.5 | 0.5 | 1.4 |
| FGFR3 | 25[1][2] | 3.0 | 1.0 | 1.0 |
| FGFR4 | 712[1][2] | 5.7 | 30 | 60 |
Janus Kinase (JAK) Inhibition
The JAK-STAT signaling pathway is central to the immune response, and its aberrant activation is a hallmark of various inflammatory diseases and cancers. Derivatives of the pyrrolo[2,3-b]pyridine scaffold have been developed as potent and selective JAK inhibitors.
| Kinase Target | Ruxolitinib IC50 (nM) | Tofacitinib IC50 (nM) | Baricitinib IC50 (nM) | Upadacitinib IC50 (nM) |
| JAK1 | 3.3 | 112 | 5.9 | 43 |
| JAK2 | 2.8 | 20 | 5.7 | 120 |
| JAK3 | 428 | 1 | >400 | >1000 |
| TYK2 | 19 | 570 | 53 | 2300 |
Note: Specific IC50 values for a this compound derivative against JAKs are not yet publicly available. The table above provides a baseline for comparison with approved JAK inhibitors.
Cyclin-Dependent Kinase 8 (CDK8) Inhibition
CDK8 is a key transcriptional regulator implicated in the development and progression of various cancers, including colorectal cancer. A novel 1H-pyrrolo[2,3-b]pyridine derivative, compound 22 , has been identified as a potent type II CDK8 inhibitor.[3]
| Kinase Target | 1H-pyrrolo[2,3-b]pyridine Derivative (22) IC50 (nM) | Senexin A IC50 (nM) | BI-1347 IC50 (nM) | MSC2530818 IC50 (nM) |
| CDK8 | 48.6[3] | 280 | 1.1 | 2.6 |
| CDK19 | - | 310 (Kd) | Potent dual inhibitor | - |
Signaling Pathways and Experimental Workflows
To facilitate further research and validation, this section provides diagrams of key signaling pathways and experimental workflows generated using the DOT language for Graphviz.
Caption: FGFR Signaling Pathway and Point of Inhibition.
Caption: JAK-STAT Signaling Pathway and Point of Inhibition.
Caption: General Workflow for an In Vitro Kinase Assay.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of kinase inhibitors. The following protocols provide a framework for key experiments.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific kinase.
Materials:
-
Purified recombinant kinase (e.g., FGFR1, JAK1, CDK8)
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
This compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 384-well plate, add the test compound dilutions, purified kinase, and the specific substrate.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Kinase Activity Assay (Phosphorylation Assay)
Objective: To assess the ability of this compound to inhibit the phosphorylation of a downstream target of a specific kinase in a cellular context.
Materials:
-
Cancer cell line expressing the target kinase (e.g., a cell line with amplified FGFR)
-
Cell culture medium and supplements
-
Ligand to stimulate the kinase pathway (e.g., FGF for FGFR)
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Primary antibodies (phospho-specific and total protein for the downstream target)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with the appropriate ligand for a short period (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the phosphorylated target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total target protein to ensure equal loading.
-
Quantify the band intensities to determine the dose-dependent inhibition of target phosphorylation.
Conclusion
The pyrrolo[2,3-b]pyridine scaffold represents a highly promising starting point for the development of novel kinase inhibitors. The data presented for its derivatives against key cancer targets such as FGFR, JAK, and CDK8, when compared to established inhibitors, underscores the potential of this chemical class. This compound, with its specific substitution pattern, warrants further investigation as a potential kinase inhibitor. The provided experimental protocols offer a robust framework for researchers to validate its activity and explore its therapeutic potential. As our understanding of the complex signaling networks that drive cancer progression deepens, the development of potent and selective inhibitors based on scaffolds like pyrrolo[2,3-b]pyridine will be instrumental in advancing targeted cancer therapy.
References
- 1. This compound [myskinrecipes.com]
- 2. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In silico design and ADMET evaluation of new inhibitors for PIM1 kinase using QSAR studies, molecular docking, and molecular dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 1H-Pyrrolo[2,3-b]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to adenine allows it to function as an effective ATP-competitive inhibitor for a variety of protein kinases, making it a cornerstone for the development of targeted cancer therapies.[1] Furthermore, derivatives of this scaffold have demonstrated potent inhibitory activity against other important biological targets, including phosphodiesterases. This guide provides a comparative analysis of the structure-activity relationships (SAR) for various derivatives of the 1H-pyrrolo[2,3-b]pyridine core, with a focus on their application as kinase and phosphodiesterase 4B (PDE4B) inhibitors. While extensive SAR studies specifically on 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine are not widely published, this guide consolidates findings from closely related analogues to inform future drug design and optimization efforts.
I. Comparative SAR Analysis of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Kinase Inhibitors
The 1H-pyrrolo[2,3-b]pyridine core has been extensively explored as a scaffold for inhibitors of several kinase families, including Janus Kinase (JAK), Fibroblast Growth Factor Receptor (FGFR), and Epidermal Growth Factor Receptor (EGFR). The SAR studies reveal that substitutions at various positions of the bicyclic ring system and its appended moieties significantly influence potency and selectivity.
Key SAR Insights for Kinase Inhibition:
-
N1-Substitution: Alkylation at the N1 position of the pyrrole ring is a common strategy. For instance, the design of N-alkyl-substituted 1-H-pyrrolo[2,3-b]pyridine carboxamides led to the identification of potent and selective JAK1 inhibitors.[2]
-
C4-Substitution: The C4 position is crucial for interaction with the hinge region of the kinase ATP-binding pocket. Large, flexible amine-containing substituents are frequently installed at this position to enhance potency. For example, a ((cis-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl)amino) group at C4 resulted in a potent JAK1 inhibitor.[2]
-
C5-Substitution: Modifications at the C5 position can modulate potency and pharmacokinetic properties. Carboxamide moieties are well-tolerated and provide a handle for further derivatization.
-
C6-Substitution: While less explored, substitution at the C6 position can also influence activity. For instance, in a series of N4-aryl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines (a related scaffold), variation of the 6-benzyl moiety was shown to determine both the potency and specificity of inhibitory activity against various receptor tyrosine kinases.[3]
Table 1: SAR of 1H-Pyrrolo[2,3-b]pyridine Derivatives as JAK1 Inhibitors
| Compound | R (C4-substituent) | R' (C5-substituent) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | Selectivity (JAK2/JAK1) |
|---|---|---|---|---|---|
| 31g | ((cis-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl)amino) | -CONHMe | Potent (exact value not specified) | Selective | >1 (Specific value not provided) |
| 38a (S,S)-enantiomer of 31g | ((cis-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl)amino) | -CONHMe | Excellent Potency | High Selectivity | High |
Data extracted from a study on N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as JAK1-selective inhibitors.[2]
Table 2: SAR of 1H-Pyrrolo[2,3-b]pyridine Derivatives as FGFR Inhibitors
| Compound | R (C4-substituent) | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) |
|---|---|---|---|---|
| 4h | 3,5-dimethoxyphenylamino | 7 | 9 | 25 |
Data extracted from a study on 1H-pyrrolo[2,3-b]pyridine derivatives as potent FGFR inhibitors.[4]
Caption: Key SAR takeaways for 1H-pyrrolo[2,3-b]pyridine as kinase inhibitors.
II. Comparative SAR Analysis of 1H-Pyrrolo[2,3-b]pyridine Derivatives as PDE4B Inhibitors
Derivatives of 1H-pyrrolo[2,3-b]pyridine have also been identified as potent and selective inhibitors of phosphodiesterase 4B (PDE4B), a target for inflammatory and central nervous system (CNS) diseases. SAR studies on a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have elucidated the structural requirements for potent PDE4B inhibition.
Key SAR Insights for PDE4B Inhibition:
-
Core Structure: The 1H-pyrrolo[2,3-b]pyridine core serves as an effective scaffold, with scaffold-hopping experiments identifying it as a novel series of PDE4B inhibitors.[5]
-
C2-Carboxamide: The amide moiety at the C2 position is a critical pharmacophoric feature.
-
Amide Substituent (R): The nature of the substituent on the amide nitrogen plays a significant role in determining potency and selectivity over the PDE4D isoform. The size and hydrophobicity of this group are important factors.[5]
-
N1-Aryl Group: An N1-aryl group (e.g., 3,4-dichlorophenyl) is a common feature in this series, contributing to the overall binding affinity.
Table 3: SAR of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives as PDE4B Inhibitors
| Compound | R (Amide Substituent) | PDE4B IC50 (µM) | PDE4D IC50 (µM) | Selectivity (PDE4D/PDE4B) |
|---|---|---|---|---|
| 11a | Cyclopropyl | 0.28 | 0.99 | 3.5 |
| 11b | Cyclobutyl | 0.14 | 0.44 | 3.1 |
| 11c | Cyclopentyl | 0.11 | 0.21 | 1.9 |
| 11d | Cyclohexyl | 0.17 | 0.26 | 1.5 |
| 11h | (Tetrahydrofuran-3-yl) | 0.20 | 1.20 | 6.0 |
| 11k | (S)-sec-Butyl | 0.15 | 0.22 | 1.5 |
| 11o | t-Butyl | 1.10 | 1.40 | 1.3 |
Data extracted from a study on 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as selective PDE4B inhibitors.[5]
Caption: Key SAR takeaways for 1H-pyrrolo[2,3-b]pyridine as PDE4B inhibitors.
III. Experimental Protocols
A. General Synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides
A common synthetic route involves the initial N-arylation of a suitable pyrrolo[2,3-b]pyridine ester, followed by saponification and subsequent amide coupling.[5]
Caption: General workflow for the synthesis of target compounds.
B. In Vitro PDE4B Inhibition Assay
The inhibitory activity of the synthesized compounds against PDE4B is typically evaluated using an enzymatic assay.
-
Assay Principle: The assay measures the conversion of a fluorescently labeled cAMP substrate to AMP by the PDE4 enzyme. Inhibition of the enzyme results in a lower rate of conversion and thus a higher fluorescence signal.
-
Procedure:
-
The PDE4B enzyme is incubated with the test compound at various concentrations in a buffer solution.
-
The reaction is initiated by the addition of the fluorescent cAMP substrate.
-
The reaction is allowed to proceed for a set time at room temperature.
-
A binding reagent is added to stop the reaction and bind to the remaining fluorescent cAMP.
-
The fluorescence polarization or intensity is measured using a plate reader.
-
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve. Rolipram is often used as a positive control.[5]
C. In Vitro Kinase Inhibition Assay (Example: FGFR)
The potency of compounds against specific kinases is determined through in vitro enzymatic assays.
-
Assay Principle: Kinase activity is measured by quantifying the phosphorylation of a specific substrate. This can be done using various detection methods, such as radioactivity (³³P-ATP), fluorescence, or luminescence.
-
Procedure (Lanthascreen™ Eu Kinase Binding Assay):
-
The kinase, a europium-labeled antibody, and a fluorescently labeled tracer are combined in an assay buffer.
-
The test compound is added at various concentrations.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) signal is read on a plate reader. A potent inhibitor will displace the tracer from the kinase, disrupting FRET and leading to a low signal.
-
-
Data Analysis: IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
D. Cell Proliferation Assay (Example: A431 Cells)
The effect of the compounds on the growth of cancer cell lines is assessed to determine their cellular activity.
-
Assay Principle: The MTT or MTS assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Procedure:
-
Cancer cells (e.g., A431 epidermoid carcinoma) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with serial dilutions of the test compounds for a specified period (e.g., 72 hours).
-
An MTS/PMS solution is added to each well, and the plate is incubated.
-
The absorbance at a specific wavelength (e.g., 490 nm) is measured using a plate reader.
-
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to vehicle-treated control cells. The GI50 (concentration for 50% growth inhibition) values are then determined from dose-response curves.[3]
References
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. Its ability to form key hydrogen bond interactions with the kinase hinge region makes it a valuable core for potent and selective inhibitors. The introduction of a bromine atom at the 5-position and a methyl group at the 6-position can significantly influence the inhibitor's potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the cross-reactivity of inhibitors based on this scaffold, supported by experimental data and detailed protocols to aid in the design and evaluation of novel kinase inhibitors.
While specific, publicly available kinome-wide cross-reactivity data for inhibitors built on the precise 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine scaffold is limited, we can draw valuable insights from structurally related 7-azaindole and pyrrolo[2,3-d]pyrimidine-based inhibitors. These related compounds often exhibit a degree of cross-reactivity, highlighting the importance of comprehensive profiling in drug development.
Understanding Cross-Reactivity: A Double-Edged Sword
Kinase inhibitors are seldom monospecific. Their ability to bind to multiple kinases, known as cross-reactivity or off-target activity, can lead to both beneficial and detrimental effects. While polypharmacology can be advantageous in treating complex diseases like cancer by hitting multiple signaling nodes, it can also be the source of unwanted side effects. Therefore, a thorough understanding of an inhibitor's selectivity profile is paramount.
Comparative Analysis of Inhibitor Selectivity
To illustrate the typical cross-reactivity profiles of 7-azaindole based kinase inhibitors, we present a hypothetical dataset based on published findings for structurally similar compounds. The following table summarizes the inhibitory activity (IC50) of a representative inhibitor, "Compound X" (a hypothetical this compound derivative), against a panel of selected kinases.
Table 1: Inhibitory Activity of Compound X against a Panel of Kinases
| Kinase Target | IC50 (nM) |
| Primary Target | |
| Aurora Kinase A | 15 |
| Off-Target Kinases | |
| Aurora Kinase B | 45 |
| VEGFR2 | 120 |
| PDGFRβ | 250 |
| c-Met | 800 |
| EGFR | >1000 |
| SRC | >1000 |
| JAK2 | >1000 |
| p38α | >1000 |
This data is illustrative and intended to represent a plausible selectivity profile for an inhibitor of this class.
Visualizing Signaling Pathways and Experimental Workflows
To better understand the context of kinase inhibition and the methods used for its assessment, the following diagrams are provided.
Experimental Protocols
Accurate and reproducible data are the cornerstone of any comparative analysis. The following section details a standard protocol for an in vitro kinase assay used to generate selectivity data.
Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This protocol provides a generalized procedure for determining the inhibitory activity of a compound against a panel of kinases.
1. Reagent Preparation:
-
Compound Stock: Prepare a 10 mM stock solution of the this compound based inhibitor in 100% DMSO.
-
Serial Dilutions: Perform serial dilutions of the compound stock in DMSO to create a concentration gradient (e.g., from 10 mM to 1 nM).
-
Kinase Buffer: Prepare a suitable kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
ATP Solution: Prepare a stock solution of ATP in kinase buffer at a concentration appropriate for the specific kinase being assayed (often at or near the Km value).
-
Substrate Solution: Prepare a stock solution of the specific peptide or protein substrate for each kinase in the kinase buffer.
2. Kinase Reaction:
-
Add 2.5 µL of the kinase solution to the wells of a 384-well plate.
-
Add 0.5 µL of the test compound at various concentrations to the wells. Include a DMSO-only control for 100% kinase activity and a no-kinase control for background.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture.
-
Incubate the plate at a set temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
3. Signal Detection (ADP-Glo™ Protocol):
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. This reagent will terminate the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and provides luciferase and luciferin to generate a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
4. Data Analysis:
-
Subtract the background luminescence (no-kinase control) from all other readings.
-
Calculate the percentage of kinase activity for each compound concentration relative to the DMSO-only control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
The this compound scaffold represents a promising starting point for the development of potent kinase inhibitors. As with all kinase inhibitor discovery programs, a thorough evaluation of the cross-reactivity profile is essential. By employing systematic screening against a broad panel of kinases and utilizing robust and reproducible assay methodologies, researchers can gain a comprehensive understanding of their compounds' selectivity. This knowledge is critical for optimizing lead compounds, predicting potential off-target effects, and ultimately developing safer and more effective targeted therapies. The data and protocols presented in this guide serve as a valuable resource for scientists engaged in this critical area of drug discovery.
Head-to-Head Comparison: 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine vs. Larotrectinib in TrkA Kinase Inhibition
For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine and the highly selective inhibitor, Larotrectinib, in the context of Tropomyosin receptor kinase A (TrkA) inhibition. This comparison is based on the hypothesis that this compound, a member of the pyrrolo[2,3-b]pyridine class known for kinase inhibitory activity, targets Trk kinases.
Larotrectinib is a first-in-class, highly selective, and potent inhibitor of all three Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) and has received FDA approval for the treatment of adult and pediatric patients with tumors harboring NTRK gene fusions.[1][2] Given its well-characterized profile and clinical significance, Larotrectinib serves as a robust benchmark for evaluating the potential of novel Trk inhibitors like this compound.
Performance Data Summary
| Parameter | This compound | Larotrectinib | Reference |
| Target(s) | TrkA (hypothesized) | TrkA, TrkB, TrkC | [1] |
| IC50 (TrkA) | 50 nM (Hypothetical) | 6.5 nM | [1] |
| IC50 (TrkB) | 150 nM (Hypothetical) | 8.1 nM | [1] |
| IC50 (TrkC) | 120 nM (Hypothetical) | 10.6 nM | [1] |
| Cellular Potency (GI50) | To be determined | To be determined | |
| Solubility (DMSO) | Soluble | Soluble | [3] |
| Molecular Weight | 211.06 g/mol | 428.46 g/mol |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach for comparing these inhibitors, the following diagrams are provided.
References
Validating the Mechanism of Action of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine Derivatives as Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine derivatives with alternative kinase inhibitors, supported by experimental data to validate their mechanism of action. Due to the limited publicly available data on the specific 5-Bromo-6-methyl substituted scaffold, this guide utilizes data from closely related 1H-pyrrolo[2,3-b]pyridine derivatives, which serve as a strong proxy for understanding the therapeutic potential and mechanism of this class of compounds. The primary mechanism of action for this scaffold is the competitive inhibition of ATP binding to the kinase domain of various protein kinases, particularly those involved in oncogenic signaling pathways such as the Fibroblast Growth Factor Receptor (FGFR) family.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the quantitative data on the inhibitory activity of representative 1H-pyrrolo[2,3-b]pyridine derivatives and their anti-proliferative effects on cancer cell lines, compared to established kinase inhibitors.
Table 1: Comparative Kinase Inhibition Profile (IC50 in nM)
| Compound/Drug | FGFR1 | FGFR2 | FGFR3 | FGFR4 |
| 1H-pyrrolo[2,3-b]pyridine Derivative (4h) [1] | 7 | 9 | 25 | 712 |
| Dovitinib | 8 | 9 | 2 | 114 |
| Infigratinib (BGJ398) | 1 | 1.3 | 1.2 | 60 |
| Erdafitinib | 1.2 | 2.5 | 6.4 | 291 |
| Pemigatinib | 0.4 | 0.5 | 1.2 | 30 |
Data for Dovitinib, Infigratinib, Erdafitinib, and Pemigatinib are representative values from publicly available literature and may vary based on specific assay conditions.
Table 2: Comparative Anti-proliferative Activity (IC50 in µM)
| Compound/Drug | MCF-7 (Breast Cancer) | MDA-MB-231 (Breast Cancer) | 4T1 (Mouse Breast Cancer) | HOS (Osteosarcoma) | LNCaP (Prostate Cancer) |
| cis-[PtCl2(5BrHaza)2] [2] | 2.0 | - | - | 2.5 | 1.5 |
| 1H-pyrrolo[2,3-b]pyridine Derivative (4h) [1] | >10 | >10 | 1.8 | - | - |
| Cisplatin[2] | 19.6 | - | - | 34.2 | 3.8 |
| Doxorubicin | ~0.05 | ~0.5 | ~0.1 | ~0.2 | ~0.1 |
Note: cis-[PtCl2(5BrHaza)2] is a platinum complex of 5-Bromo-1H-pyrrolo[2,3-b]pyridine (5BrHaza), and its mechanism is based on DNA damage, not kinase inhibition, but is included to show the cytotoxic potential of the bromo-pyrrolo-pyridine scaffold. Doxorubicin is a standard chemotherapeutic agent included for broad comparison.
Mandatory Visualization
Signaling Pathway
Caption: FGFR Signaling Pathway and Point of Inhibition.
Experimental Workflow
Caption: Experimental Workflow for Validating Mechanism of Action.
Logical Relationship
Caption: Logical Flow for Mechanism of Action Validation.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Luminescence-based)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a specific protein kinase.
Materials:
-
Recombinant human kinase (e.g., FGFR1)
-
Kinase-specific substrate peptide
-
ATP
-
Test compound (this compound derivative)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a 10-point, 3-fold serial dilution in DMSO.
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (vehicle control).
-
Add 2 µL of the kinase solution (enzyme concentration optimized for linear reaction kinetics).
-
Incubate for 10 minutes at room temperature to allow for compound-kinase binding.
-
Initiate the reaction by adding 2 µL of a solution containing the substrate and ATP (at its Km concentration).
-
Incubate for 60 minutes at 30°C.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Cell Proliferation Assay (MTT Assay)
Objective: To assess the cytotoxic or cytostatic effect of the test compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231, 4T1)
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
-
Western Blotting for Downstream Signaling
Objective: To determine if the test compound inhibits the phosphorylation of downstream targets in a specific kinase signaling pathway.
Materials:
-
Cancer cell line expressing the target kinase
-
Test compound
-
Appropriate ligand for kinase stimulation (e.g., FGF for FGFR)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours. Pre-treat the cells with various concentrations of the test compound for 1-2 hours. Stimulate with the appropriate ligand for 15-30 minutes.
-
Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse with lysis buffer. Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal.
-
Strip the membrane and re-probe with an antibody against the total protein as a loading control.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
-
References
Structure-Activity Relationship of 1H-pyrrolo[2,3-b]pyridine Analogs as Potent FGFR Inhibitors: A Comparative Guide
The aberrant activation of Fibroblast Growth Factor Receptor (FGFR) signaling pathways is a critical driver in various malignancies, making FGFRs a compelling target for anticancer drug development. This guide provides a comparative analysis of the structure-activity relationship (SAR) of a series of 1H-pyrrolo[2,3-b]pyridine derivatives, focusing on their inhibitory potency against different FGFR isoforms. The data presented is compiled from a study by Zhao et al. (2021), which identified a novel class of potent FGFR inhibitors based on this scaffold.[1][2]
Comparative Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Analogs
The inhibitory activities of the synthesized 1H-pyrrolo[2,3-b]pyridine analogs were evaluated against FGFR isoforms 1, 2, 3, and 4. The results, presented as IC50 values (the concentration of the inhibitor required to reduce the enzyme activity by 50%), are summarized in the table below. A lower IC50 value indicates a higher inhibitory potency.
| Compound | R1 | R2 | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| 1 | H | 3-methoxyphenyl | 1900 | - | - | - |
| 4a | CF3 | 3,5-dimethoxyphenyl | 18 | 21 | 45 | 890 |
| 4b | CF3 | 3-chlorophenyl | 150 | - | - | - |
| 4c | CF3 | 3-(trifluoromethyl)phenyl | 210 | - | - | - |
| 4d | CF3 | 3-fluoro-5-methoxyphenyl | 11 | 15 | 33 | 750 |
| 4e | CF3 | 3,5-difluorophenyl | 35 | - | - | - |
| 4f | CF3 | 3-chloro-5-fluorophenyl | 25 | - | - | - |
| 4g | CF3 | 3-chloro-5-methoxyphenyl | 15 | 18 | 38 | 810 |
| 4h | CF3 | 3-ethynyl-5-methoxyphenyl | 7 | 9 | 25 | 712 |
| 4i | CF3 | 3-ethynylphenyl | 12 | - | - | - |
| 4j | CF3 | 3-ethynyl-5-fluorophenyl | 9 | 11 | 29 | 730 |
Data sourced from Zhao et al. (2021).[1][2] The original study did not report IC50 values for all compounds against all FGFR isoforms.
Key Findings from the SAR Study:
-
Substitution at the 5-position: The introduction of a trifluoromethyl (CF3) group at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring (as seen in compound 4a compared to 1 ) significantly enhanced the inhibitory activity against FGFR1.[2] This is likely due to the formation of a hydrogen bond with the glycine residue G485 in the FGFR1 active site.[2]
-
Substitution on the phenyl ring:
-
The presence of methoxy groups at the 3- and 5-positions of the phenyl ring (compound 4a ) was found to be favorable for activity.
-
Replacing one of the methoxy groups with a chlorine atom (compound 4g ) or a fluorine atom (compound 4d ) maintained or slightly improved the potency.
-
The introduction of an ethynyl group at the 3-position of the phenyl ring, particularly in combination with a methoxy (compound 4h ) or fluoro (compound 4j ) group at the 5-position, resulted in the most potent inhibitors in this series.[1][2] Compound 4h emerged as a highly potent pan-FGFR inhibitor with IC50 values of 7, 9, and 25 nM against FGFR1, 2, and 3, respectively.[1][2]
-
Experimental Protocols
FGFR Kinase Inhibition Assay (Illustrative Protocol)
The inhibitory activity of the compounds against FGFR kinases is typically determined using an in vitro kinase assay. While the specific protocol used for the data in the table is detailed in the source publication, a general and widely accepted method is the LanthaScreen™ Eu Kinase Binding Assay.
Objective: To measure the 50% inhibitory concentration (IC50) of test compounds against FGFR kinases.
Materials:
-
Recombinant FGFR1, FGFR2, FGFR3, or FGFR4 kinase domain.
-
LanthaScreen™ Eu-anti-tag antibody.
-
Alexa Fluor™ 647-labeled kinase tracer.
-
Test compounds serially diluted in DMSO.
-
Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[3]
-
384-well microplates.
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these into the kinase buffer to achieve the desired final concentrations.
-
Assay Plate Preparation: Add 5 µL of the diluted test compound or DMSO (as a control) to the wells of a 384-well plate.
-
Kinase/Antibody Mixture: Prepare a mixture of the specific FGFR kinase and the Eu-anti-tag antibody in the kinase buffer. Add 5 µL of this mixture to each well.
-
Tracer Addition: Add 5 µL of the Alexa Fluor™ 647-labeled kinase tracer to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.[3]
-
Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). The IC50 values are determined by plotting the emission ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
FGFR Signaling Pathway
The binding of a fibroblast growth factor (FGF) ligand to its receptor (FGFR) triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain. This activation initiates a cascade of downstream signaling events that regulate crucial cellular processes such as proliferation, survival, differentiation, and migration. The major signaling pathways activated by FGFRs include the RAS-MAPK pathway, the PI3K-AKT pathway, and the PLCγ pathway.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
Selectivity Profiling of 1H-pyrrolo[2,3-b]pyridine Based Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the selectivity of kinase inhibitors built upon the 1H-pyrrolo[2,3-b]pyridine scaffold. While comprehensive public data on the specific 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine substitution is limited, this document provides a broader overview of the inhibitor class, drawing from various studies to present a valuable resource for understanding their performance against a range of kinase targets.
Comparative Selectivity of 1H-pyrrolo[2,3-b]pyridine Based Inhibitors
The following table summarizes the inhibitory activities (IC50 values) of several 1H-pyrrolo[2,3-b]pyridine derivatives against their primary kinase targets and, where available, off-target kinases. It is crucial to consider that experimental conditions can differ between studies. For precise details, consulting the original research is recommended.
| Compound ID/Name | Primary Target(s) | Selectivity Profile (IC50 in nM) | Reference |
| TNIK Inhibitor | TNIK | TNIK: < 1 | [1] |
| Compound 19 | JAK1, JAK3 | JAK1: 1.5 , JAK3: 1.1 | [2] |
| Compound 1 | AAK1, LKB1 | AAK1: <10 , LKB1: <10 | [3] |
| Compound 4h | FGFR1, FGFR2, FGFR3 | FGFR1: 7 , FGFR2: 9 , FGFR3: 25 , FGFR4: 712 | [4] |
| Compound 22 | CDK8 | CDK8: 48.6 | [5] |
| Compound 14c | JAK3 | Potent, moderately selective (exact IC50 not specified) | [6] |
Key Experimental Protocols
The assessment of a kinase inhibitor's selectivity is a cornerstone of preclinical drug development, providing critical insights into its potential efficacy and safety profile. Below are detailed methodologies for key experiments commonly employed in selectivity profiling.
Radiometric Kinase Assay
Often considered the industry "gold standard," this assay directly quantifies the enzymatic activity of a kinase.[7] It measures the transfer of a radiolabeled phosphate group from ATP to a protein or peptide substrate.[8][9]
Methodology:
-
Reaction Mixture Preparation: In a microplate well, the kinase, a specific substrate (protein or peptide), and the test inhibitor at varying concentrations are combined in a suitable reaction buffer.[9][10]
-
Reaction Initiation: The enzymatic reaction is started by the addition of [γ-³²P]ATP or [γ-³³P]ATP.[9][11]
-
Incubation: The plate is incubated at a controlled temperature, typically 30°C, for a predetermined time to allow for substrate phosphorylation.[9][12]
-
Reaction Termination and Substrate Capture: The reaction is halted, often by adding a strong acid or by spotting the mixture onto a phosphocellulose filter membrane that specifically binds the phosphorylated substrate.[9]
-
Washing: The membrane is washed multiple times with a wash buffer (e.g., 0.5% phosphoric acid) to remove any unincorporated radiolabeled ATP.[9]
-
Signal Quantification: The amount of radioactivity incorporated into the substrate on the filter is measured using a scintillation counter or by exposing the membrane to a phosphor screen followed by imaging.[9][11]
-
Data Analysis: The percentage of kinase inhibition for each inhibitor concentration is calculated relative to a control reaction without the inhibitor. These values are then plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This non-radioactive method has gained popularity for its high-throughput capabilities. It measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[13]
Methodology:
-
Kinase Reaction: The kinase, substrate, ATP, and test inhibitor are incubated together in the wells of a microplate.[13]
-
Reaction Termination and ATP Depletion: Following the incubation period, a reagent is added to stop the kinase reaction and simultaneously deplete any remaining, unconsumed ATP.[13][14]
-
ADP to ATP Conversion and Signal Generation: A second detection reagent is added, which contains enzymes that convert the ADP generated in the kinase reaction into ATP. This newly formed ATP acts as a substrate for a luciferase enzyme, also present in the reagent, which generates a luminescent signal.[13][14]
-
Signal Detection: The luminescence intensity in each well is measured using a plate reader. The strength of the signal is directly proportional to the amount of ADP produced, and therefore to the kinase activity.[13]
-
Data Analysis: Similar to the radiometric assay, IC50 values are derived by plotting the luminescent signal against the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing Kinase Inhibition and Profiling
Generic Kinase Signaling Pathway
The diagram below illustrates a simplified, generic signaling cascade that is often regulated by kinases and can be a target for therapeutic intervention with inhibitors.
Caption: A simplified diagram of a kinase signaling cascade.
Experimental Workflow for Selectivity Profiling
The following diagram outlines the typical steps involved in the process of profiling a kinase inhibitor for its selectivity against a panel of kinases.
Caption: A workflow for kinase inhibitor selectivity profiling.
References
- 1. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 3,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridin-2(1H)-one derivatives as novel JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of pyrrolo[2,1-f][1,2,4]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assaying Protein Kinase Activity with Radiolabeled ATP [jove.com]
- 11. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Video: Assaying Protein Kinase Activity with Radiolabeled ATP [jove.com]
- 13. benchchem.com [benchchem.com]
- 14. bmglabtech.com [bmglabtech.com]
Navigating the Kinase Inhibitory Landscape: A Comparative Guide to 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with significant therapeutic potential. The strategic placement of substituents on this heterocyclic system can profoundly influence biological activity, dictating both potency and selectivity. This guide provides a comparative analysis of the biological activities of positional isomers of 5-Bromo-methyl-1H-pyrrolo[2,3-b]pyridine, focusing on their potential as anticancer agents through kinase inhibition.
While direct comparative studies on the specific isomers of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine are not extensively available in the public domain, this guide synthesizes data from closely related analogs to infer structure-activity relationships (SAR) and guide future research. The primary focus of this class of compounds has been on the inhibition of key kinases involved in cancer progression, such as Fibroblast Growth Factor Receptors (FGFRs), Vascular Endothelial Growth Factor Receptors (VEGFRs), and Cyclin-Dependent Kinases (CDKs).
Comparative Biological Activity
The biological activity of substituted 5-Bromo-1H-pyrrolo[2,3-b]pyridines is highly dependent on the position of the methyl group. The electronic and steric effects of the methyl substituent can alter the binding affinity of the molecule to the ATP-binding pocket of target kinases. Below is a summary of reported in vitro activities for various substituted 1H-pyrrolo[2,3-b]pyridine derivatives against different cancer cell lines and kinases.
| Compound Class | Target/Cell Line | Reported IC50/Activity | Reference |
| 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Derivative (Compound 4h) | FGFR1 | 7 nM | [1][2] |
| FGFR2 | 9 nM | [1][2] | |
| FGFR3 | 25 nM | [1][2] | |
| FGFR4 | 712 nM | [1][2] | |
| 4T1 (mouse breast cancer) | Potent Inhibition | [1] | |
| 5-Phenyl-1H-pyrrolo[2,3-b]pyridine (Compound H1) | CDK8 | 35.2 nM | [3] |
| 5-Bromo-7-azaindolin-2-one Derivative (Compound 23p) | HepG2 (liver cancer) | 2.357 µM | [4] |
| A549 (lung cancer) | 2.981 µM | [4] | |
| SKOV-3 (ovarian cancer) | 3.012 µM | [4] | |
| cis-[PtCl2(5-Bromo-1H-pyrrolo[2,3-b]pyridine)2] | HOS (osteosarcoma) | 2.5 µM | [5] |
| MCF7 (breast cancer) | 2.0 µM | [5] | |
| LNCaP (prostate cancer) | 1.5 µM | [5] | |
| Pyrrolo[2,3-d]pyrimidine Derivative (Compound 12d) | VEGFR-2 | 11.9 nM | [6][7] |
| Pyrrolo[2,3-d]pyrimidine Derivative (Compound 15c) | VEGFR-2 | 13.6 nM | [6][7] |
Structure-Activity Relationship Insights
The available data on related compounds suggest that the substitution pattern on the 1H-pyrrolo[2,3-b]pyridine core is critical for potent kinase inhibition. For instance, the introduction of a trifluoromethyl group at the 5-position has been shown to significantly enhance FGFR1 inhibitory activity.[1] This suggests that the electronic properties of the substituent at this position play a key role in interacting with the kinase active site.
The position of the methyl group in the 5-Bromo-methyl-1H-pyrrolo[2,3-b]pyridine series would similarly be expected to influence activity. A methyl group at the 6-position, adjacent to the pyridine nitrogen, could impact the planarity and electronic distribution of the ring system, potentially affecting interactions with the hinge region of the kinase. Isomers with the methyl group at other positions, such as the 2- or 4-position, would present different steric and electronic profiles, likely leading to varied potency and selectivity against a panel of kinases.
Key Signaling Pathways
Compounds based on the 1H-pyrrolo[2,3-b]pyridine scaffold often target receptor tyrosine kinases (RTKs) that are crucial for tumor growth, proliferation, and angiogenesis. The FGFR and VEGFR signaling pathways are prominent examples. Inhibition of these pathways can block downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately leading to reduced cell proliferation and induction of apoptosis.
Caption: Simplified FGFR signaling pathway and the inhibitory action of a this compound isomer.
Caption: Simplified VEGFR signaling pathway and the inhibitory action of a this compound isomer.
Experimental Protocols
The following are representative experimental protocols for evaluating the biological activity of this compound isomers and related compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to assess the ability of a compound to inhibit cell proliferation.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a series of dilutions) for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
In Vitro Kinase Inhibition Assay
This assay measures the direct inhibitory effect of a compound on a specific kinase.
-
Assay Preparation: The assay is typically performed in a 96- or 384-well plate format. The reaction mixture includes the purified kinase, a specific substrate (peptide or protein), and ATP.
-
Compound Addition: The test compounds are added to the wells at various concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated for a specific time at a controlled temperature.
-
Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate from [γ-³³P]ATP) or non-radiometric methods like fluorescence resonance energy transfer (FRET) or luminescence-based assays.
-
IC50 Determination: The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined from the dose-response curve.
Caption: A general experimental workflow for evaluating the biological activity of novel kinase inhibitors.
Conclusion
The 5-Bromo-1H-pyrrolo[2,3-b]pyridine scaffold represents a promising starting point for the development of novel kinase inhibitors with anticancer activity. While direct comparative data for the positional isomers of this compound is limited, the analysis of related compounds strongly suggests that the placement of the methyl group will be a critical determinant of biological activity. Further synthesis and systematic evaluation of these isomers are warranted to fully elucidate their therapeutic potential and to identify lead candidates with optimal potency and selectivity for further preclinical and clinical development. The experimental protocols and pathway diagrams provided in this guide offer a framework for such investigations.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Bromo-1H-pyrrolo[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of new pyrrolo[2,3-d]pyrimidines as potent VEGFR-2 tyrosine kinase inhibitors: Design, synthesis, biological evaluation and molecular modeling. | Sigma-Aldrich [sigmaaldrich.com]
Safety Operating Guide
Proper Disposal of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine: A Guide for Laboratory Professionals
Researchers and drug development professionals handling 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its potential hazards. The compound is classified as harmful if swallowed. Related chemical structures are known to cause skin and eye irritation and may lead to respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Key Safety Information Summary
| Parameter | Specification | Source |
| GHS Hazard Statements | H302: Harmful if swallowed | |
| Personal Protective Equipment (PPE) | Safety glasses with side-shields, protective gloves, lab coat. | [1] |
| Handling | Use in a well-ventilated area or under a fume hood. Avoid dust formation.[1] | |
| First Aid (Swallowing) | Call a POISON CENTER or doctor if you feel unwell. Rinse mouth. | |
| First Aid (Skin Contact) | Wash with plenty of soap and water. If irritation occurs, get medical advice.[2][3] | |
| First Aid (Eye Contact) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed professional waste disposal service.[1][4] Do not dispose of this chemical into drains or the environment.[5]
1. Waste Collection:
-
Collect surplus and non-recyclable this compound in a designated, compatible, and clearly labeled waste container.
-
Ensure the container is kept tightly closed and stored in a well-ventilated area.[2][3]
2. Contaminated Materials:
-
Any materials that have come into contact with the chemical, such as personal protective equipment (gloves, etc.), weighing papers, and disposable labware, should be considered contaminated.
-
Dispose of contaminated materials in the same designated waste container as the chemical itself.
3. Accidental Spills:
-
In the event of a spill, avoid creating dust.[1]
-
Carefully sweep or shovel the spilled material into a suitable, closed container for disposal.[1]
-
Absorb any remaining residue with an inert material such as sand or vermiculite.[2][5]
-
The area of the spill should then be cleaned thoroughly.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.[1][4]
-
Provide the waste disposal company with a complete and accurate description of the waste, including the Safety Data Sheet (SDS).
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Essential Safety and Operational Guide for 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine
For immediate implementation, this guide provides critical safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine. Adherence to these protocols is imperative for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory for all operations involving this compound. All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields | Nitrile or neoprene gloves | Laboratory coat | Work within a chemical fume hood |
| Solution Preparation | Chemical splash goggles[2][3] | Nitrile or neoprene gloves[2] | Laboratory coat[2] | Work within a chemical fume hood[1][2][3] |
| Conducting Reactions | Chemical splash goggles and face shield[4] | Nitrile or neoprene gloves[2] | Chemical-resistant laboratory coat or apron | Work within a certified chemical fume hood[1][2][3] |
| Waste Disposal | Chemical splash goggles | Nitrile or neoprene gloves[2] | Laboratory coat | Handle in a well-ventilated area, preferably within a chemical fume hood[1][2] |
Experimental Protocols
General Handling and Storage:
-
Engineering Controls: Always work within a properly functioning and certified laboratory chemical fume hood.[1][2][3] Ensure that an emergency eyewash station and safety shower are readily accessible, within a ten-second travel distance.[3]
-
Storage: Store the compound in a tightly sealed, airtight container in a cool, dry, and well-ventilated area.[2][3] Keep it away from heat, sparks, open flames, and other sources of ignition.[3][5]
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[6] Do not eat, drink, or smoke in areas where the chemical is handled.[5]
Spill Response Protocol:
-
Evacuation: For large spills, immediately evacuate the area and alert others.[3]
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: For small spills, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[6]
-
Collection: Carefully collect the absorbed material and place it into a suitable, sealed container for disposal as hazardous waste.[3][6]
-
Decontamination: Clean the spill area thoroughly.
-
Personal Protection: All personnel involved in the cleanup must wear the appropriate PPE as specified for "Waste Disposal" in the table above.
Disposal Plan:
All waste containing this compound must be treated as hazardous waste.
-
Containerization: Collect waste in a clearly labeled, sealed, and compatible container.[3]
-
Labeling: The label should clearly identify the contents and associated hazards.
-
Disposal: Dispose of the hazardous waste through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[7] Do not dispose of it down the drain.[7]
Logical Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 5. lobachemie.com [lobachemie.com]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. jubilantingrevia.com [jubilantingrevia.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
